m-PEG3-Sulfone-PEG3-Boc
Descripción
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O10S/c1-20(2,3)30-19(21)5-6-25-9-10-27-12-14-29-16-18-31(22,23)17-15-28-13-11-26-8-7-24-4/h5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIESCEHPGVJPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCS(=O)(=O)CCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124951 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-00-2 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3-Boc: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3-Boc is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This is achieved by their unique tripartite structure: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for protein degradation. The this compound linker, with its discrete polyethylene (B3416737) glycol (PEG) chains, sulfone group, and a Boc-protected amine, offers a balance of hydrophilicity, metabolic stability, and synthetic versatility. The PEG units enhance aqueous solubility, a common challenge in PROTAC development, while the sulfone moiety can contribute to the linker's stability. The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise synthesis of the final PROTAC molecule.
Core Data and Properties
While detailed experimental data such as NMR and mass spectrometry for this compound are not widely available in the public domain, its fundamental properties have been reported by various suppliers.
| Property | Value | Reference |
| CAS Number | 2055041-00-2 | [2] |
| Molecular Formula | C20H40O10S | [2] |
| Molecular Weight | 472.59 g/mol | [2] |
| Exact Mass | 472.2300 | |
| Solubility | 10 mM in DMSO | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Recommended at -20°C |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of the Thioether Precursor (m-PEG3-S-PEG3-Boc)
This step would involve the coupling of a methoxy-PEG3-thiol with a Boc-protected amino-PEG3 derivative that has a suitable leaving group (e.g., a tosylate or a halide).
-
Materials:
-
m-PEG3-thiol
-
Boc-NH-PEG3-OTs (tosylate) or Boc-NH-PEG3-Br (bromide)
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
-
Protocol:
-
Dissolve m-PEG3-thiol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add sodium hydride portion-wise at 0°C to deprotonate the thiol, forming the thiolate.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Add a solution of Boc-NH-PEG3-OTs or Boc-NH-PEG3-Br in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain m-PEG3-S-PEG3-Boc.
-
Step 2: Oxidation of the Thioether to the Sulfone
The synthesized thioether is then oxidized to the corresponding sulfone.
-
Materials:
-
m-PEG3-S-PEG3-Boc
-
An oxidizing agent (e.g., meta-chloroperoxybenzoic acid - m-CPBA or Oxone®)
-
A suitable solvent (e.g., dichloromethane (B109758) - DCM)
-
-
Protocol:
-
Dissolve m-PEG3-S-PEG3-Boc in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents for oxidation to the sulfone) in DCM dropwise.
-
Stir the reaction at 0°C and then allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a reducing agent solution (e.g., saturated aqueous sodium thiosulfate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Application in PROTAC Synthesis
The this compound linker is used in a multi-step process to synthesize a PROTAC. The Boc protecting group is first removed to reveal a primary amine, which is then coupled to a ligand for either the POI or the E3 ligase. The other end of the linker is then deprotected (if necessary) and coupled to the second ligand.
Representative Protocol for PROTAC Synthesis:
-
Boc Deprotection:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an acid, typically trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Remove the solvent and excess acid under reduced pressure to obtain the amine-TFA salt.
-
-
Coupling to the First Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid):
-
Dissolve the E3 ligase ligand in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the deprotected linker (amine-TFA salt) and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Purify the product by preparative HPLC.
-
-
Coupling to the Second Ligand (e.g., POI Ligand):
-
The methoxy (B1213986) end of the PEG linker is generally unreactive. The other end of the PROTAC intermediate is then coupled to the second ligand using appropriate chemistry. For example, if the POI ligand has a carboxylic acid, a similar amide coupling reaction can be performed.
-
Analytical Characterization (Expected)
While specific analytical data is not publicly available, the following table outlines the expected results from standard characterization techniques for this compound.
| Technique | Expected Results |
| ¹H NMR | - A singlet at ~1.4 ppm corresponding to the 9 protons of the Boc group. - A complex multiplet region between ~3.5 and 3.8 ppm for the methylene (B1212753) protons of the PEG chains. - A singlet for the methoxy group protons at ~3.3 ppm. - Signals for the methylene groups adjacent to the sulfone group would be shifted downfield compared to a thioether. |
| ¹³C NMR | - A signal at ~80 ppm for the quaternary carbon of the Boc group and at ~28 ppm for the methyl carbons of the Boc group. - A series of signals between ~60 and 72 ppm for the carbons of the PEG backbone. - A signal for the methoxy carbon at ~59 ppm. - Signals for the carbons adjacent to the sulfone group would be shifted downfield. |
| Mass Spectrometry (ESI-MS) | - Expected [M+H]⁺ ion at m/z 473.23. - Possible adducts such as [M+Na]⁺ at m/z 495.21. |
| Purity (HPLC) | >95% (as typically stated by suppliers). |
Mechanism of Action of PROTACs
This compound itself does not have a biological signaling pathway. It is a synthetic tool to construct PROTACs. The resulting PROTAC mediates its biological effect by inducing the degradation of a target protein, as depicted in the following diagram.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs, offering a desirable balance of properties for drug development. While detailed, publicly available experimental data on its synthesis and characterization are currently limited, its structure allows for the application of well-established synthetic and analytical methodologies. The representative protocols and expected analytical data provided in this guide offer a framework for researchers to effectively utilize this linker in the design and synthesis of novel protein degraders. As the field of targeted protein degradation continues to expand, the availability of well-characterized and versatile linkers like this compound will be paramount to advancing new therapeutic strategies.
References
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3-Boc: A Bifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the chemical linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. The linker is not merely a spacer but a critical determinant of the efficacy, pharmacokinetics, and physicochemical properties of the resulting heterobifunctional molecule. m-PEG3-Sulfone-PEG3-Boc is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs and other advanced drug conjugates.[1][2][3]
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
This compound, with the CAS number 2055041-00-2, is a well-defined molecule featuring a sulfone group, two polyethylene glycol (PEG3) spacers, a methoxy (B1213986) cap, and a Boc-protected amine.[2][3] The presence of these distinct functional groups imparts bifunctionality, allowing for sequential and controlled conjugation to two different molecular entities.
Chemical Structure
Systematic Name: tert-butyl (2-(2-(2-(methylsulfonyl)ethoxy)ethoxy)ethyl)(2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
SMILES: COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN(C(=O)OC(C)(C)C)CCOCCOCCOCCN
(Note: The provided SMILES in one source appears to be incorrect and has been corrected based on the chemical name and structure from supplier websites.)
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The PEGylated nature of the linker is expected to enhance the aqueous solubility of the resulting PROTAC, a crucial attribute for bioavailability.
| Property | Value | Source |
| CAS Number | 2055041-00-2 | [2][3] |
| Molecular Formula | C20H40O10S | [2] |
| Molecular Weight | 472.59 g/mol | [2] |
| Appearance | To be determined (likely an oil or solid) | |
| Solubility | 10 mM in DMSO | [2] |
| Purity | >98% (typical) | |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) |
Role in PROTAC Design and Synthesis
This compound is primarily utilized as a linker in the construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC is a catalytic process illustrated in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
Synthetic Strategy and Experimental Protocols
The bifunctional nature of this compound allows for a modular and sequential approach to PROTAC synthesis. The Boc-protected amine and the sulfone group provide two orthogonal reactive handles. A general synthetic workflow is depicted below.
Caption: Logical workflow for PROTAC synthesis.
Experimental Protocol: Representative Synthesis of a PROTAC using this compound
This protocol is a representative example and may require optimization based on the specific properties of the ligands being conjugated.
Step 1: Boc Deprotection of this compound
-
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS to confirm the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting amine-TFA salt can often be used directly in the next step. Alternatively, it can be neutralized by dissolving the residue in a suitable solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution).
-
Step 2: Conjugation of the Deprotected Linker to a Carboxylic Acid-Containing Ligand (Amide Coupling)
-
Objective: To form a stable amide bond between the deprotected linker and a ligand (either for the target protein or the E3 ligase) that has a carboxylic acid functionality.
-
Materials:
-
Deprotected m-PEG3-Sulfone-PEG3-amine (from Step 1)
-
Carboxylic acid-containing ligand (1.0 eq)
-
HATU (1.1 eq) or a similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid-containing ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of the deprotected linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
Purify the product by flash chromatography or preparative HPLC.
-
Step 3: Conjugation to a Thiol-Containing Ligand (Michael Addition)
-
Objective: To conjugate the sulfone moiety of the linker-ligand intermediate with a thiol-containing ligand (e.g., a cysteine residue on a peptide or a ligand functionalized with a thiol group).
-
Materials:
-
Linker-ligand intermediate from Step 2
-
Thiol-containing ligand (1.0-1.2 eq)
-
A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
Co-solvent if needed (e.g., DMSO, DMF)
-
-
Procedure:
-
Dissolve the linker-ligand intermediate in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Add this solution to a solution of the thiol-containing ligand in the reaction buffer.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
The Ubiquitin-Proteasome System
The therapeutic action of PROTACs is entirely dependent on the cellular machinery of the ubiquitin-proteasome system (UPS). Understanding this pathway is crucial for appreciating the mechanism of PROTACs.
Caption: A simplified diagram of the ubiquitin-proteasome pathway.
Conclusion
This compound is a versatile and valuable tool for researchers and drug developers working on targeted protein degradation and other advanced bioconjugation strategies. Its well-defined structure, incorporating hydrophilic PEG spacers and orthogonal reactive functionalities, allows for the systematic and efficient synthesis of complex molecules like PROTACs. The ability to modulate the physicochemical properties of the final conjugate through the incorporation of such linkers is a key advantage in the design of next-generation therapeutics. While specific experimental data for this particular linker is not extensively published, the established chemistries of its functional groups provide a solid foundation for its application in innovative drug discovery programs.
References
Synthesis of PEG-Based PROTAC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a crucial linker that connects these two elements.[2][3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3][4]
Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[1][5] The inherent properties of PEG, such as hydrophilicity, flexibility, and biocompatibility, address some of the challenges associated with the high molecular weight and lipophilicity of many PROTACs.[1][4] The tunable length of the PEG chain also allows for precise optimization of the distance between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[5] This technical guide provides a comprehensive overview of the synthesis of PEG-based PROTAC linkers, including detailed experimental protocols, quantitative data on their impact on PROTAC performance, and visualizations of key experimental and biological pathways.
Core Synthetic Strategies
The synthesis of PEG-based PROTACs typically involves the sequential conjugation of the POI ligand and the E3 ligase ligand to a bifunctional PEG linker. The two most prevalent and robust methods for achieving this are amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[6][7]
Amide Coupling
Amide bond formation is a reliable and widely used method for constructing PROTACs. This typically involves the reaction of a carboxylic acid on one component (either a ligand or the linker) with an amine on the other, facilitated by a coupling agent.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry offers a highly efficient and bioorthogonal approach to PROTAC synthesis.[7] The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide.[1] This method is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[]
Data Presentation: Impact of PEG Linkers on PROTAC Properties
The choice and length of a PEG linker have a profound impact on the physicochemical properties and biological activity of a PROTAC. The following tables summarize quantitative data from various studies, illustrating these effects.
Table 1: Physicochemical Properties of BRD4-Targeting PROTACs with Alkyl vs. PEG Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
| Data compiled from publicly available research.[9] |
Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC₅₀ (nM) [a] | Dₘₐₓ (%) [b] |
| Degrader 1 | 3 | BRD4 | MV4-11 | 45 | 88 |
| Degrader 2 | 4 | BRD4 | MV4-11 | 25 | 92 |
| Degrader 3 | 5 | BRD4 | MV4-11 | 10 | >95 |
| Degrader 4 | 6 | BRD4 | MV4-11 | 30 | 90 |
| Data is illustrative and compiled from various sources in the literature.[10][11] | |||||
| [a] DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. | |||||
| [b] Dₘₐₓ: The maximum percentage of target protein degradation achieved. |
Table 3: Impact of PEG Linker Length on Cell Permeability of Androgen Receptor (AR) PROTACs
| PROTAC | Linker Composition | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 A2B (10⁻⁶ cm/s) | Caco-2 B2A (10⁻⁶ cm/s) | Efflux Ratio |
| AR-PROTAC 1 | PEG-linker | <0.1 | 1.7 | 14.1 | 8.4 |
| AR-PROTAC 2 | PEG-linker variant | <0.1 | 0.35 | 0.24 | 0.7 |
| Data sourced from studies on AR-targeting PROTACs.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of PEG-based PROTACs are provided below.
Protocol 1: Synthesis of a PROTAC via Two-Step Amide Coupling
This protocol describes the synthesis of a PROTAC by sequentially coupling a POI ligand and an E3 ligase ligand to a bifunctional PEG linker with amine and carboxylic acid termini.
Step 1: First Amide Coupling
-
Materials:
-
POI-ligand-COOH (1.0 eq)
-
Mono-Boc-protected Amino-PEG-amine (e.g., Boc-NH-PEG4-NH2) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the mono-Boc-protected Amino-PEG-amine (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-Linker-Boc intermediate by flash column chromatography.
-
Step 2: Boc Deprotection
-
Materials:
-
POI-Linker-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified POI-Linker-Boc intermediate in a 20-50% solution of TFA in DCM.
-
Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure all residual TFA is removed. The resulting amine-TFA salt is often used directly in the next step.
-
Step 3: Second Amide Coupling
-
Materials:
-
POI-Linker-NH₂·TFA (from Step 2) (1.0 eq)
-
E3-ligase-ligand-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq to neutralize the TFA salt and facilitate coupling)
-
Anhydrous DMF
-
-
Procedure:
Protocol 2: Synthesis of a PROTAC via CuAAC ("Click Chemistry")
This protocol describes the conjugation of an alkyne-modified POI ligand to an azide-terminated PEG linker pre-conjugated to an E3 ligase ligand.
-
Materials:
-
E3-ligase-Linker-N₃ (e.g., (S,R,S)-AHPC-PEG4-N₃) (1.0 eq)[6]
-
Alkyne-modified POI ligand (1.1 eq)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2-1.0 eq, prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand) (0.5 eq)
-
Solvent system (e.g., t-BuOH/water 1:1, or DMF)
-
-
Procedure:
-
Dissolve the E3-ligase-Linker-N₃ (1.0 eq) and the alkyne-modified POI ligand (1.1 eq) in the chosen solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate solution (and THPTA if used) to the reaction mixture.
-
Add the sodium ascorbate solution to initiate the click reaction.
-
Stir the reaction at room temperature for 1-8 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Protocol 3: Western Blot Analysis of PROTAC-Mediated Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2][14][15]
-
Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by a PROTAC.
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11) in 6-well plates to reach 70-80% confluency at the time of harvest.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[15]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[2]
-
-
Visualizations
Logical and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in PROTAC synthesis and action.
Caption: A generalized workflow for the two-step synthesis of a PEG-based PROTAC.
Caption: The mechanism of action for PROTAC-mediated protein degradation.
Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.[16][17][18]
Conclusion
The synthesis of PEG-based linkers is a critical aspect of modern PROTAC development. The flexibility, hydrophilicity, and tunable nature of PEG linkers offer significant advantages in optimizing the drug-like properties and degradation efficacy of these novel therapeutics. By employing robust synthetic strategies such as amide coupling and click chemistry, and by systematically evaluating the impact of linker length and composition through rigorous in vitro assays, researchers can rationally design and synthesize next-generation protein degraders. The detailed protocols and compiled data within this guide serve as a valuable resource for scientists and drug developers working to harness the full potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Sulfone Group in Modern Bioconjugation Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfone group, a sulfur atom double-bonded to two oxygen atoms, has emerged as a cornerstone in the design of advanced bioconjugation linkers, particularly within the realm of antibody-drug conjugates (ADCs). Its unique electronic properties impart exceptional stability and reactivity, addressing critical challenges faced by earlier generations of linker technologies. This technical guide provides an in-depth exploration of the sulfone group's function in bioconjugation, offering detailed chemical insights, experimental protocols, and comparative data for researchers in drug development and molecular biology.
Core Principles: The Chemistry of Sulfone-Based Linkers
The utility of the sulfone group in bioconjugation is primarily centered on its powerful electron-withdrawing nature. When positioned adjacent to a double bond (as in vinyl sulfones) or a suitable leaving group, it activates these functionalities for specific and efficient reactions with nucleophilic amino acid residues on biomolecules.
The most prevalent reaction involving sulfone linkers is the thiol-Michael addition . This reaction targets the thiol group of cysteine residues, which are often engineered into specific sites on antibodies to ensure homogenous drug conjugation. The sulfone group polarizes the carbon-carbon double bond of a vinyl sulfone, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in the formation of a highly stable, irreversible thioether bond.[1]
In contrast to the widely used maleimide-based linkers, which can undergo a retro-Michael reaction leading to deconjugation and off-target toxicity, the thioether linkage formed with vinyl sulfones is significantly more stable under physiological conditions.[2][3] Some advanced sulfone linkers, such as methylsulfonyl phenyloxadiazoles, have demonstrated even greater resistance to thioether exchange with serum proteins like albumin.[2]
Divinyl sulfone and related bis-sulfone reagents are also employed for cross-linking and disulfide bond rebridging.[4][5][6] These linkers can react with two thiol groups, for instance, from a reduced disulfide bond in an antibody, thereby creating a stable bridge and attaching a payload simultaneously.[4]
Key Advantages of Sulfone Linkers in Bioconjugation
-
Enhanced Stability: The thioether bond formed is highly stable, minimizing premature drug release and off-target toxicity.[2][7]
-
High Selectivity: Sulfone-based linkers can be designed to react selectively with cysteine thiols under specific pH conditions, avoiding non-specific reactions with other nucleophilic residues like lysine (B10760008) or histidine.[2][7]
-
Versatility: The sulfone motif can be incorporated into a variety of linker architectures, including those with cleavable and non-cleavable designs, as well as those for disulfide rebridging.[4][8]
-
Improved Pharmacokinetics: The stability of sulfone-linked conjugates contributes to more predictable pharmacokinetic profiles and a wider therapeutic window.[2][7]
Comparative Analysis of Linker Stability
The stability of the conjugate is a critical determinant of an ADC's efficacy and safety. The following table summarizes comparative stability data for sulfone-based linkers versus traditional maleimide (B117702) linkers.
| Linker Type | Conjugation Site on Antibody | Stability Metric | Result | Reference |
| Maleimide | LC-V205C | % Intact conjugate after 72h in human plasma | ~80% | [2] |
| Phenyloxadiazole Sulfone | LC-V205C | % Intact conjugate after 72h in human plasma | >95% | [2] |
| Maleimide | Fc-S396C | % Intact conjugate after 72h in human plasma | ~20% | [2] |
| Phenyloxadiazole Sulfone | Fc-S396C | % Intact conjugate after 72h in human plasma | >95% | [2] |
| Maleimide | HC-A114C | % Intact conjugate after 1 month in human plasma | ~55% | [2] |
| Phenyloxadiazole Sulfone | HC-A114C | % Intact conjugate after 1 month in human plasma | ~90% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Conjugation using a Vinyl Sulfone Linker
This protocol outlines a general method for conjugating a vinyl sulfone-functionalized payload to a cysteine-engineered antibody (e.g., a THIOMAB™).
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Vinyl sulfone-activated payload, dissolved in an organic solvent (e.g., DMSO).
-
Reducing agent (e.g., TCEP or DTT) if the cysteine residues are disulfide-bonded.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Buffer for reaction (e.g., PBS, pH 7.4-8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Antibody Preparation (if necessary):
-
If the cysteine residues are present as a disulfide bond, incubate the mAb with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature to reduce the disulfide and generate free thiols.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis into the reaction buffer.
-
-
Conjugation Reaction:
-
Add the vinyl sulfone-activated payload (typically a 5-20 fold molar excess over the antibody) to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. Reaction times and temperatures may need to be optimized depending on the specific linker and antibody.[1][2]
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted vinyl sulfone linker.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload, excess quenching reagent, and solvent using SEC or dialysis.
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation state of the ADC using SEC.
-
Protocol 2: Disulfide Rebridging using a Bis-Sulfone Linker
This protocol describes the rebridging of a native disulfide bond in an antibody fragment (e.g., a Fab fragment) using a bis-sulfone linker.
Materials:
-
Antibody or antibody fragment containing an accessible disulfide bond.
-
Bis-sulfone linker.
-
Reducing agent (e.g., TCEP).
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.0).
-
Purification system (e.g., SEC).
Procedure:
-
Partial Reduction:
-
Incubate the antibody with a slight molar excess of TCEP to selectively reduce the target disulfide bond while leaving other structural disulfides intact. This step requires careful optimization.
-
-
Conjugation:
-
Add the bis-sulfone linker to the partially reduced antibody solution.
-
Incubate the reaction at a controlled temperature (e.g., 4°C to room temperature) for a specified time, which may range from a few hours to overnight.
-
-
Purification and Characterization:
-
Purify the rebridged conjugate using SEC.
-
Confirm the rebridging and conjugation via mass spectrometry, observing the expected mass increase corresponding to the linker and payload.
-
Visualizing Workflows and Pathways
Caption: Workflow for cysteine-specific bioconjugation.
Caption: ADC mechanism of action.
Caption: Linker stability comparison.
Conclusion
The sulfone group has proven to be a highly valuable functional group in the design of bioconjugation linkers, offering a superior alternative to traditional chemistries like maleimides. The enhanced stability of the resulting conjugates translates directly to improved therapeutic profiles for ADCs and greater reliability in other bioconjugation applications. As research continues, the development of novel sulfone-based linkers with tailored reactivity and cleavage properties will further expand the capabilities of targeted therapies and other advanced biomolecular constructs.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divinyl Sulfone|97%|Cross-linking Reagent [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Bioconjugation: A Technical Guide to the Boc Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, precision and control are paramount. The ability to selectively functionalize molecules is the bedrock of creating sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other targeted drug delivery systems. Central to achieving this control is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group emerging as a cornerstone for the temporary masking of amine functionalities, particularly within polyethylene (B3416737) glycol (PEG) linkers. This in-depth technical guide delineates the critical function of the Boc protecting group in PEG linkers, providing a comprehensive overview of its chemical principles, applications, and detailed experimental protocols.
Core Principles: The Strategic Role of the Boc Group in PEG Linkers
The primary function of the Boc group is to reversibly render a primary or secondary amine non-nucleophilic, thereby preventing it from participating in undesired side reactions during multi-step synthetic sequences.[1][2] This temporary "inactivation" is crucial when chemical modifications are intended for other reactive sites on the PEG linker or a conjugated biomolecule.
The strategic advantage of the Boc group lies in its stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments, while being readily and cleanly removable under mild acidic conditions.[2][3] This orthogonality is the key to its utility in complex synthetic strategies. Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a distinct reactive group (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in the controlled, stepwise assembly of intricate molecular architectures.[1][3] This modular approach prevents unwanted polymerization or side reactions, ensuring the homogeneity and purity of the final bioconjugate.[1]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is a critical determinant of the overall yield and purity of the final product. The following tables summarize key quantitative data related to the use of Boc-protected PEG linkers.
Table 1: Representative Conditions for Boc Protection of Amino-PEG Linkers
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | 2-12 | >95 |
Data compiled from multiple sources.[4][5]
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration (v/v) | Solvent | Time (min) | Purity of Deprotected Product (HPLC) (%) |
| Trifluoroacetic acid (TFA) | 20-50% | Dichloromethane (DCM) | 30-120 | >95 |
| 4M HCl | - | 1,4-Dioxane | 60-120 | >95 |
Data compiled from multiple sources.[6][7][8]
Table 3: Comparison of Boc and Fmoc Protecting Groups
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Cleavage Condition | Mild to strong acid (e.g., TFA) | Base (e.g., piperidine) |
| Stability | Stable to bases and nucleophiles | Stable to acids |
| Orthogonality | Orthogonal to base-labile protecting groups | Orthogonal to acid-labile protecting groups |
This table highlights the key differences enabling orthogonal protection strategies.[6]
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and high-yield results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine-terminated PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine-terminated PEG linker in anhydrous DCM or THF in a round-bottom flask.
-
Add 1.5 to 2 equivalents of TEA or DIPEA to the solution and stir.
-
Slowly add 1.1 to 1.5 equivalents of (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.
Protocol 2: Boc Deprotection of a PEG Linker
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to regenerate the free amine.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (B28343) (for co-evaporation)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[5][6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-90 minutes.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
Add toluene and co-evaporate (repeat 2-3 times) to remove residual TFA.[5][6] The resulting amine will be in the form of its TFA salt and can often be used directly in the next step or neutralized with a mild base.[6]
Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin
This protocol provides a general workflow for solid-phase peptide synthesis (SPPS) utilizing a Boc-protected amino-PEG-functionalized resin.
Materials:
-
Boc-amino-PEG-resin
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, DCC/HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]
-
Washing: Thoroughly wash the resin with DCM and then DMF.[1]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent and add it to the resin. Agitate the mixture for 1-2 hours at room temperature.[1]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., HF).[1]
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental workflows is crucial for understanding the strategic application of the Boc protecting group.
Caption: Mechanism of Boc protection of a PEG-amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Workflow for a single cycle in Boc-SPPS.
References
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets. The linker connecting the two active ends of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the crucial ternary complex. This technical guide provides a comprehensive overview of m-PEG3-Sulfone-PEG3-Boc, a discrete polyethylene (B3416737) glycol (dPEG®) based linker increasingly utilized in the synthesis of novel PROTACs.
Core Properties of this compound
This compound is a heterobifunctional linker featuring a sulfone moiety and a Boc-protected amine, separated by two triethylene glycol (PEG3) chains. The PEG chains enhance the hydrophilicity and bioavailability of the resulting PROTAC molecule, while the sulfone group provides a stable, flexible spacer. The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, sequential synthesis strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 472.59 g/mol | [1][] |
| Molecular Formula | C20H40O10S | [1][] |
| Exact Mass | 472.2300 | [1] |
| CAS Number | 2055041-00-2 | [1][] |
| Appearance | Solid or oil | |
| Solubility | Soluble in DMSO, DMF, Dichloromethane | [] |
| Elemental Analysis | C: 50.83%; H: 8.53%; O: 33.85%; S: 6.78% | [1] |
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. Its structure allows for the sequential conjugation of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The Boc-protected amine provides an orthogonal handle for one of the conjugation steps.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein. The PROTAC molecule is subsequently released and can catalytically induce the degradation of further target protein molecules.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
While specific protocols for PROTACs utilizing this compound are often proprietary, the following sections provide detailed, representative methodologies for the synthesis of the linker and its subsequent use in PROTAC assembly.
Representative Synthesis of a Bifunctional PEG-Sulfone Linker
The synthesis of this compound can be conceptualized through a multi-step process involving the formation of the sulfone bridge and the introduction of the terminal functional groups. A plausible, generalized route is outlined below:
-
Thiol-Ene Reaction: A thiol-containing PEG derivative (e.g., m-PEG3-SH) is reacted with a vinyl sulfone derivative. This Michael addition reaction forms the sulfone-containing PEG backbone.
-
Functionalization of the Termini: The other ends of the PEG chains are functionalized. One end is capped with a methoxy (B1213986) group, while the other is converted to an amine.
-
Boc Protection: The terminal amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc)2O.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a two-step conjugation process after the deprotection of the Boc group.
References
Technical Guide: m-PEG3-Sulfone-PEG3-Boc
CAS Number: 2055041-00-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of m-PEG3-Sulfone-PEG3-Boc, a heterobifunctional linker critical in the field of targeted protein degradation and bioconjugation. This document outlines its physicochemical properties, mechanism of action, and detailed protocols for its application, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, a central sulfone group, and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2][3][4] This structure provides a unique combination of functionalities:
-
PEG Chains: Two tri-ethylene glycol (PEG3) units confer hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[5][6] The PEG spacers also provide a flexible bridge between conjugated molecules.
-
Sulfone Group: The central sulfone moiety is a key structural element. While dialkyl sulfones are generally stable, related vinyl sulfone derivatives are known to be reactive towards nucleophiles, particularly the thiol groups of cysteine residues on proteins.[7] This linker can be considered a stable precursor that may be modified or used in contexts where its chemical stability is advantageous.
-
Boc-Protected Amine: The Boc group provides a stable protecting group for the terminal amine. This allows for selective reactions at the other end of the molecule. The Boc group can be efficiently removed under acidic conditions to reveal a primary amine, which is then available for conjugation to another molecule, typically via amide bond formation.[8][9][10][11]
Its primary application is as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2055041-00-2 | [2] |
| Molecular Formula | C₂₀H₄₀O₁₀S | [2] |
| Molecular Weight | 472.59 g/mol | [2] |
| Appearance | Solid (typical) | [12] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [2] |
| SMILES | COCCOCCOCCS(CCOCCOCCOCCC(OC(C)(C)C)=O)(=O)=O | [2] |
Mechanism of Action in PROTACs
This compound serves as the backbone for constructing PROTACs. A PROTAC molecule has two key binding moieties: one for the target Protein of Interest (POI) and another for an E3 ubiquitin ligase. The linker physically connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase complex to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.
Caption: PROTAC mechanism of action.
Experimental Protocols
The use of this compound in synthesis typically involves a sequential conjugation strategy. The most common first step is the deprotection of the Boc-protected amine.
Boc Deprotection Protocol
This protocol details the standard procedure for removing the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[8][10]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to side reactions from the tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[8][9]
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[10]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[13]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next conjugation step.
-
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[10]
Quantitative Data for Boc Deprotection:
| Reagent | Concentration (v/v) | Solvent | Typical Time | Temperature |
| TFA | 20-50% | DCM | 0.5 - 2 hours | 0°C to RT |
| HCl | 4M | 1,4-Dioxane | 1 - 4 hours | RT |
Data compiled from multiple sources.[8]
PROTAC Synthesis Workflow
Following Boc deprotection, the newly exposed amine can be coupled to a molecule of interest, such as an E3 ligase ligand containing a carboxylic acid, using standard amide coupling chemistry (e.g., EDC/NHS or HATU). The other end of the linker is then conjugated to the POI ligand.
Caption: General PROTAC synthesis workflow.
Applications in Drug Development
The primary utility of this compound is in the development of PROTACs for targeted protein degradation. This therapeutic modality offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable" and the potential for more durable pharmacological effects.
PEGylated linkers, such as this one, are frequently used to optimize the properties of PROTACs:
-
Solubility and Permeability: The hydrophilic PEG chains can counteract the often high hydrophobicity of the two ligands, improving aqueous solubility and cell permeability.[5]
-
Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5]
While specific data for PROTACs using this exact linker may be proprietary, the principles are well-established with similar PEG-based linkers in the degradation of high-value targets like BRD4 and KRAS.[14]
Conclusion
This compound is a high-value chemical linker for researchers in drug discovery and chemical biology. Its defined structure, featuring two PEG3 units for improved physicochemical properties, a central sulfone, and a versatile Boc-protected amine, makes it an excellent choice for the modular synthesis of PROTACs and other complex bioconjugates. The established protocols for its deprotection and subsequent conjugation provide a reliable pathway for its incorporation into novel therapeutic and research agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound - CAS:2055041-00-2 - KKL Med Inc. [kklmed.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. m-PEG3-Sulfone-PEG3-acid | PROTAC linker | CAS# 1919045-04-7 | InvivoChem [invivochem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Solubility Profile of m-PEG3-Sulfone-PEG3-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG3-Sulfone-PEG3-Boc, a bifunctional linker commonly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, reaction setup, and the overall success of synthesizing and formulating novel therapeutics.
Core Concepts: Structural Influence on Solubility
The solubility of this compound is governed by the physicochemical properties of its distinct structural components:
-
Methoxy-PEG3 (m-PEG3) moieties: The two polyethylene (B3416737) glycol (PEG) chains are the primary drivers of hydrophilicity. The repeating ether units readily form hydrogen bonds with protic solvents and interact favorably with polar aprotic solvents, significantly enhancing solubility in aqueous and polar organic media.[1][2]
-
Sulfone Group: The central sulfone group is a polar moiety that contributes to the overall polarity of the molecule, further promoting solubility in polar solvents.
-
tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is a bulky and nonpolar (lipophilic) moiety. This component enhances the molecule's solubility in nonpolar organic solvents.[3]
The combination of these features gives this compound an amphiphilic character, allowing it to be soluble in a range of solvents.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of this compound and Related PEG Linkers
| Compound/Linker Name | Solvent | Solubility | Data Type |
| This compound | DMSO | 10 mM | Quantitative |
| Boc-NH-PEG3-Acid | DMF | 5 mg/mL | Quantitative |
| DMSO | 1 mg/mL | Quantitative | |
| Ethanol (B145695) | 30 mg/mL | Quantitative | |
| Boc-NH-PEG3-NHS ester | DMSO | 50 mg/mL | Quantitative |
| N-Boc-PEG3-bromide | DMSO | Soluble | Qualitative |
| General Linear PEGs | Water & Aqueous Buffers | Very Soluble | Qualitative |
| Chloroform, Methylene Chloride | Very Soluble | Qualitative | |
| DMF, DMSO | Very Soluble | Qualitative | |
| Alcohols, Toluene | Less Soluble | Qualitative | |
| Diethyl Ether | Not Soluble | Qualitative |
Data compiled from multiple sources. The solubility of related compounds is provided for comparative purposes and to guide solvent selection.
Based on its structure and the data from related compounds, this compound is expected to be readily soluble in common polar aprotic solvents such as Dimethylformamide (DMF) and chlorinated solvents like Dichloromethane (DCM). Its solubility in polar protic solvents like ethanol and methanol (B129727) is likely to be moderate to good.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
For researchers requiring precise, quantitative solubility data for specific applications, the "shake-flask" method is a reliable technique to determine thermodynamic equilibrium solubility.[4]
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, DCM, Ethanol, Water)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials.
-
Add a known volume of each solvent (e.g., 1.0 mL) to the respective vials.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL or molarity (mol/L).
-
Visualization of a Logical Workflow
The primary application of this compound is in the synthesis of PROTACs. The following diagram illustrates a general workflow for its use in constructing a PROTAC molecule.
Caption: General workflow for PROTAC synthesis using this compound.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, experimental verification of solubility in the specific solvent systems and conditions to be used is strongly recommended.
References
The Role of Sulfone-Containing Linkers in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the formation and stability of the ternary complex between the target protein and the E3 ligase[1][2][]. While various linker types, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, have been extensively explored, the incorporation of sulfone moieties into PROTAC linkers presents a unique set of properties that can be strategically leveraged in drug design[4][5].
This technical guide provides an in-depth exploration of the mechanism of action for sulfone-containing PROTAC linkers. We will delve into how the physicochemical properties of the sulfone group can influence PROTAC behavior, from modulating solubility and permeability to impacting the conformational dynamics and stability of the critical ternary complex.
The Sulfone Moiety: A Functional Group with Unique Physicochemical Properties
The sulfone group (R-S(=O)₂-R') is a hexavalent sulfur functionality with two double bonds to oxygen atoms and single bonds to two carbon atoms. This structure imparts several key characteristics relevant to its use in PROTAC linkers:
-
Polarity and Hydrogen Bonding: The sulfonyl group is highly polar and can act as a strong hydrogen bond acceptor through its two oxygen atoms[6][7]. This property can be exploited to improve the solubility of PROTACs, which are often large and lipophilic molecules[5]. Improved solubility is crucial for both in vitro handling and in vivo bioavailability. While sulfones are generally considered weak hydrogen bond acceptors compared to other functional groups, these interactions can still play a role in stabilizing the ternary complex[8][9].
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a PROTAC by increasing its half-life in vivo[5].
-
Conformational Constraint: The tetrahedral geometry of the sulfone group can introduce a degree of rigidity into the linker[4]. This conformational constraint can be advantageous in pre-organizing the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding[7].
Mechanism of Action: How Sulfone-Containing Linkers Influence PROTAC Efficacy
The incorporation of a sulfone moiety into a PROTAC linker can influence several key steps in the PROTAC mechanism of action, from cellular entry to target degradation.
Impact on Physicochemical Properties and Cell Permeability
The polarity of the sulfone group can significantly impact a PROTAC's solubility and cell permeability—two critical and often competing properties. While increased polarity from the sulfone can improve aqueous solubility, it may also hinder passive diffusion across the cell membrane[5][10]. However, the ability of some PROTACs to adopt different conformations in polar and non-polar environments (a "chameleon-like" effect) can help balance these properties[10]. A sulfone-containing linker might contribute to a more compact, less polar conformation in the lipid bilayer of the cell membrane, facilitating entry, and then adopt a more extended conformation in the aqueous environment of the cytoplasm.
Influence on Ternary Complex Formation and Stability
The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation. The linker's length, flexibility, and chemical composition dictate the relative orientation and proximity of the POI and the E3 ligase within this complex[1][2][].
The sulfone group can contribute to ternary complex stability in several ways:
-
Hydrogen Bonding: The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, potentially forming stabilizing interactions with amino acid residues on the surface of the target protein or the E3 ligase[6][7].
-
Conformational Rigidity: By imparting a degree of rigidity, a sulfone-containing linker can reduce the conformational flexibility of the PROTAC, which can lead to a more favorable energetic profile for ternary complex formation[4][7]. This pre-organization can enhance the cooperativity of binding, where the formation of one binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the other protein (the POI).
The logical flow of how a sulfone-containing linker influences PROTAC action is visualized below.
Quantitative Data on Sulfone-Containing PROTACs
While the systematic exploration of sulfone-containing linkers in PROTACs is an emerging area, some studies have reported quantitative data for PROTACs that incorporate sulfone or sulfonamide moieties, often as part of the warhead. This data can still provide valuable insights into the potential of sulfur-based functional groups in PROTAC design.
| PROTAC | Target | E3 Ligase | Linker Type | DC50 | Dmax | Reference |
| PROTAC 1 | KEAP1 | CRBN | 7-atom linker | 11 nM (HEK293T) | >90% | [11] |
| PROTAC 2 | KEAP1 | CRBN | 9-atom linker | ~10 nM (HEK293T) | >90% | [11] |
Note: The sulfone/sulfonamide in these examples may be part of the warhead, not exclusively the linker.
Experimental Protocols
The characterization of sulfone-containing PROTACs follows standard experimental protocols used for other PROTACs. Key assays include:
Target Degradation Assays (Western Blot or In-Cell Reporter Systems)
Objective: To determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the sulfone-containing PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe with a primary antibody against the target protein and a loading control.
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis: Quantify band intensities to determine the percentage of target protein remaining relative to a vehicle control. Plot the data to calculate DC50 and Dmax values.
The experimental workflow for determining DC50 and Dmax is depicted below.
Ternary Complex Formation Assays
Objective: To assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Common Techniques:
-
Co-Immunoprecipitation (Co-IP): Demonstrates the interaction between the POI and the E3 ligase in the presence of the PROTAC.
-
Surface Plasmon Resonance (SPR): Provides kinetic and affinity data for binary and ternary interactions.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding interactions.
-
Fluorescence-based assays (e.g., FRET, TR-FRET, FP): Detect proximity between the POI and E3 ligase.
Cell Permeability Assays
Objective: To evaluate the ability of the sulfone-containing PROTAC to cross the cell membrane.
Common Techniques:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to assess passive permeability.
-
Caco-2 Permeability Assay: Uses a monolayer of Caco-2 cells to model intestinal absorption.
-
Cellular Thermal Shift Assay (CETSA): Can indirectly assess target engagement within cells, implying cell permeability.
Conclusion and Future Directions
The incorporation of sulfone moieties into PROTAC linkers offers a promising strategy to modulate the physicochemical and pharmacokinetic properties of these novel therapeutics. The polarity, metabolic stability, and conformational influence of the sulfone group can be strategically employed to enhance solubility, prolong half-life, and optimize the formation of the critical ternary complex.
While the direct and systematic study of sulfone-containing PROTAC linkers is still in its early stages, the foundational principles of medicinal chemistry suggest that this functional group holds significant potential. Future research should focus on the synthesis and evaluation of PROTACs with sulfone linkers in direct comparison to more traditional linker types to fully elucidate their mechanism of action and unlock their therapeutic potential. Computational modeling and structural biology studies will also be invaluable in providing a more detailed understanding of how sulfone-containing linkers orient the target protein and E3 ligase within the ternary complex. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the strategic use of functional groups like sulfones, will be paramount in developing the next generation of highly effective and drug-like PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 4. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of PEGylated Sulfones
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physical and chemical properties of PEGylated sulfones, a class of polymers critical to modern bioconjugation and drug delivery systems. We will delve into their synthesis, reactivity, and key characteristics, supported by quantitative data, detailed experimental protocols, and process visualizations.
Chemical Properties
PEGylated sulfones combine the advantageous properties of polyethylene (B3416737) glycol (PEG)—such as high water solubility, biocompatibility, and reduced immunogenicity—with the versatile reactivity of the sulfone group.[][][3] The most prominent derivative in this class is PEG vinyl sulfone, which serves as a powerful tool for covalently linking PEG to biomolecules.
Structure and Reactivity
The foundational structure consists of a PEG backbone functionalized with a sulfone moiety. In the case of vinyl sulfone PEG (VS-PEG), the terminal group is an α,β-unsaturated sulfone. This group is an excellent Michael acceptor, enabling it to react with nucleophiles under mild conditions.[4]
Reactivity with Thiols: PEG vinyl sulfones exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, such as those on cysteine residues in proteins.[5][6][7] The reaction is a Michael addition that forms a stable thioether linkage. This reaction is highly efficient at physiological to slightly alkaline pH (pH 7-9).[6][7]
Reactivity with Amines and Other Nucleophiles: While highly selective for thiols, PEG vinyl sulfones can also react with primary amino groups, like the ε-amino group of lysine, although this reaction is significantly slower and typically requires a higher pH (e.g., pH 9.3).[6][7] The linkage formed with amino groups is also stable.[6] Studies have shown that VS-PEG is generally unreactive toward other nucleophilic amino acids like histidine and tyrosine under typical conjugation conditions.[5]
Solubility and Hydrophilicity
The PEG backbone imparts excellent water solubility to the entire molecule.[] The presence of the sulfone or sulfonic acid group further enhances the polymer's hydrophilicity and water absorption capacity, making these derivatives highly compatible with biological systems and ideal for creating aqueous formulations.[][8][9] This amphiphilic nature can also improve the solubility and stability of conjugated proteins or drugs.[3]
Physical Properties
The physical properties of PEGylated sulfones are largely dictated by the molecular weight and architecture (linear vs. branched) of the PEG chain.
Quantitative Data Summary
The following tables summarize key quantitative data for representative PEGylated sulfones, compiled from scientific literature and commercial sources.
Table 1: Molecular Weight and Purity of Representative PEGylated Vinyl Sulfones
| Product Name | Molecular Weight (Da) | Purity / Substitution | Source |
|---|---|---|---|
| mPEG Vinyl Sulfone | 5,000 | ~100% (by ¹H NMR) | [5][6] |
| PEG (Vinylsulfone)₂ | 3,500 | ≥ 90% | [10] |
| PEG (Vinylsulfone)₂ | 5,000 | ≥ 90% | [10] |
| 4-Arm PEG vinyl sulfone | 10,000 | Not specified |[11] |
Table 2: Thermal Properties of PEGs (as a Proxy for PEGylated Derivatives)
| PEG Molecular Weight (Da) | Onset Melting Temp (°C) | Peak Melting Temp (°C) | Reference |
|---|---|---|---|
| 1,000 | 25.3 ± 2.5 | 37.1 ± 2.3 | [12] |
| 1,500 | 40.4 ± 1.8 | Not specified | [12] |
| 2,000 | 45.4 ± 1.5 | 50.0 ± 1.3 | [12] |
| 4,000 | Not specified | ~59 |[13] |
Note: The thermal properties of PEGylated sulfones are dominated by the PEG backbone. Thermal stability analysis of sulfone-containing polymers shows decomposition typically begins at temperatures well above 150°C, with specific ranges depending on the overall structure.[14][15]
Key Experimental Protocols
Detailed methodologies for the synthesis and characterization of PEGylated sulfones are crucial for ensuring quality and reproducibility in research and development.
Synthesis of mPEG Vinyl Sulfone (VS-PEG)
This protocol is adapted from established literature procedures.[5][6] It involves a two-step conversion from the precursor, mPEG chloroethyl sulfone (CES-PEG).
Protocol:
-
Dissolution: Dissolve 2 grams of CES-PEG (e.g., 5000 Da) in 25 mL of dichloromethane.
-
Base Addition: Add 2 equivalents of a base, such as triethylamine, to the solution. Stir the mixture. The base facilitates the elimination reaction that converts the chloroethyl sulfone to a vinyl sulfone.
-
Reaction: Allow the reaction to proceed. The conversion is typically rapid.
-
Precipitation: Add the reaction mixture to 50 mL of cold, dry diethyl ether to precipitate the VS-PEG product.
-
Isolation and Drying: Collect the precipitate by filtration and dry it under a vacuum to remove residual solvents.
-
Confirmation: Confirm the conversion and purity using ¹H NMR spectroscopy. Successful conversion to VS-PEG is indicated by the appearance of characteristic peaks for the vinyl protons (CH₂=CH-) around 6.2-7.0 ppm.[5]
Characterization Protocols
NMR is used to confirm the chemical structure and determine the degree of end-group conversion.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the PEGylated sulfone sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the characteristic peaks. For mPEG vinyl sulfone in DMSO-d₆, key signals include:
-
~3.23 ppm: Singlet, 3H, from the methoxy (B1213986) (CH₃O-) end group.
-
~3.50 ppm: Large singlet, representing the repeating ethylene (B1197577) oxide protons of the PEG backbone.
-
~3.74 ppm: Triplet, 2H, from the methylene (B1212753) group adjacent to the sulfone (-CH₂SO₂-).
-
~6.21 ppm & ~6.97 ppm: Multiplets, 3H total, from the vinyl protons (-SO₂CH=CH₂).[5][6] The degree of conversion is calculated by comparing the integration of the vinyl proton peaks to that of the methoxy end-group peak.
-
SEC separates molecules based on their hydrodynamic volume to determine molecular weight, polydispersity, and the presence of aggregates or impurities.[16]
Methodology:
-
System Setup: Use an HPLC or UPLC system equipped with a size-exclusion column suitable for the expected molecular weight range of the polymer. Common detectors include Refractive Index (RI) or Charged Aerosol Detector (CAD).[16][17]
-
Mobile Phase: Prepare an appropriate mobile phase, such as phosphate-buffered saline (PBS) or an organic solvent like tetrahydrofuran (B95107) (THF), ensuring it is filtered and degassed.[16][18]
-
Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5–1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the PEGylated sulfone sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Injection and Analysis: Inject a defined volume of the sample onto the column. Monitor the elution profile.
-
Data Interpretation: Analyze the resulting chromatogram to determine the elution time and peak distribution. Calibrate using polymer standards of known molecular weights to calculate the average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).
TGA measures the change in mass of a sample as a function of temperature to evaluate its thermal stability.[19][20]
Methodology:
-
Instrument Setup: Use a TGA instrument consisting of a precision microbalance and a programmable furnace.[19]
-
Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a tared TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of thermal degradation. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.[19]
DSC measures the heat flow into or out of a sample during a controlled temperature change, allowing for the determination of thermal transitions like melting point (Tm) and glass transition temperature (Tg).[22]
Methodology:
-
Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of the PEGylated sulfone sample into a DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan to use as a reference.
-
Temperature Program:
-
Place both the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., -20°C).
-
Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 100°C).
-
Optionally, include a cooling and second heating cycle to observe the glass transition and analyze thermal history.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events, such as melting, will appear as peaks. The peak temperature is taken as the melting point (Tm).
Visualizations: Workflows and Mechanisms
Diagrams generated using Graphviz provide clear visual representations of key processes related to PEGylated sulfones.
Caption: A simplified workflow for the multi-step synthesis of mPEG Vinyl Sulfone.
Caption: Reaction mechanism of PEG vinyl sulfone with a protein's cysteine residue.
Caption: A standard characterization workflow for PEGylated sulfone polymers.
References
- 3. biopharminternational.com [biopharminternational.com]
- 4. idosi.org [idosi.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 10. PEG (Vinylsulfone)2 - JenKem Technology USA [jenkemusa.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 20. sump4.com [sump4.com]
- 21. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 22. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using m-PEG3-Sulfone-PEG3-Boc Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical component influencing the PROTAC's efficacy by affecting its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, provide flexibility, and improve pharmacokinetic properties.[4][5] The m-PEG3-Sulfone-PEG3-Boc is a PEG-based linker utilized in the synthesis of PROTACs.[6][7][8] This document provides detailed protocols for the synthesis of a PROTAC using a bifunctional version of this linker, assuming it possesses a terminal Boc-protected amine at one end and a reactive handle (such as a carboxylic acid) at the other, which is a common architecture for PROTAC linkers. The protocols will cover the key steps of Boc deprotection and subsequent amide bond formations to conjugate the linker with the POI and E3 ligase ligands.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can act catalytically to induce the degradation of multiple target protein molecules.[1][2][3]
Caption: General mechanism of action for a PROTAC.
Data Presentation
The synthesis of a PROTAC using the this compound linker involves two primary chemical transformations: Boc deprotection and amide bond formation. The following tables summarize the typical reaction parameters and expected outcomes for these steps, based on established protocols for similar molecules.[9][10][11]
Table 1: Boc Deprotection of Linker
| Parameter | Description |
|---|---|
| Starting Material | This compound |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) in DCM[10][11] |
| Temperature | 0 °C to Room Temperature (20-25 °C)[11] |
| Reaction Time | 30 - 120 minutes[10] |
| Work-up | In vacuo concentration, co-evaporation with toluene (B28343)/DCM[9][10] |
| Expected Outcome | Deprotected amine as a TFA salt, often used directly in the next step. |
| Typical Yield | Quantitative |
Table 2: Amide Bond Formation
| Parameter | Description |
|---|---|
| Reactants | Carboxylic acid-functionalized ligand (POI or E3), Amine-functionalized linker/intermediate |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Stoichiometry | Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0-3.0 eq)[9][12] |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 - 16 hours[3][12] |
| Work-up | Dilution with water/EtOAc, sequential washes with aq. NaHCO₃ and brine.[3] |
| Purification | Flash column chromatography or preparative HPLC[9] |
| Typical Yield | 50 - 80% (highly substrate-dependent) |
Experimental Protocols
The synthesis of a PROTAC is a modular process. The following diagram illustrates a typical workflow.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 20-50% TFA in DCM (v/v, 10-20 eq of TFA) to the stirred solution.[10][11]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 x 10 mL).[9]
-
The resulting deprotected amine TFA salt is typically a viscous oil or solid and is often used in the next step without further purification.
Protocol 2: First Amide Coupling (Linker + POI Ligand)
This protocol describes the coupling of the deprotected linker amine to a carboxylic acid on the POI ligand using HATU.
Materials:
-
POI ligand with a terminal carboxylic acid
-
Deprotected m-PEG3-Sulfone-PEG3-amine TFA salt (from Protocol 1)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. The DIPEA will neutralize the TFA salt of the amine and act as the base for the coupling reaction.[12]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[12]
-
Add a solution of the deprotected linker amine (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.[12]
-
Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure POI-Linker intermediate.
Protocol 3: Second Amide Coupling (POI-Linker + E3 Ligase Ligand)
This protocol outlines the coupling of the terminal carboxylic acid of the POI-Linker intermediate to an amine-functionalized E3 ligase ligand.
Materials:
-
POI-Linker intermediate with a terminal carboxylic acid
-
E3 ligase ligand with a terminal amine (e.g., pomalidomide (B1683931) or VHL ligand derivative)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the POI-Linker intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[9]
-
Add a solution of the amine-containing E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.[12]
-
Work-up the reaction as described in Protocol 2 (Steps 6-8).
-
Purify the crude final PROTAC molecule by preparative reverse-phase HPLC (RP-HPLC).[3][9]
Protocol 4: Characterization of the Final PROTAC
Confirm the identity and purity of the final synthesized PROTAC.
Methods:
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI) to confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure of the final PROTAC. Broad peaks may be observed due to the presence of rotamers around the amide bonds.[13]
-
High-Performance Liquid Chromatography (HPLC): Use analytical HPLC to determine the purity of the final product, which should typically be >95% for biological assays.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biochempeg.com [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. amsbio.com [amsbio.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound - CAS:2055041-00-2 - KKL Med Inc. [kklmed.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes: The Use of m-PEG3-Sulfone-PEG3-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that directs the cell's natural disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical component of a PROTAC, profoundly influencing its efficacy by modulating physicochemical properties such as solubility and cell permeability, as well as the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). The m-PEG3-Sulfone-PEG3-Boc linker is a modern chemical tool designed for PROTAC synthesis. It incorporates two triethylene glycol (PEG3) units to enhance hydrophilicity and a central sulfone group, a stable and polar moiety. The methoxy (B1213986) (m) cap provides stability, while the tert-butyloxycarbonyl (Boc) protected amine offers a convenient handle for synthetic elaboration.
This document provides detailed application notes and protocols for the use of the this compound linker in the design, synthesis, and evaluation of novel PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs operate catalytically by hijacking the UPS. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI surface. The resulting polyubiquitin (B1169507) chain acts as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome into small peptides. The PROTAC molecule is then released to initiate another degradation cycle.
PROTAC Synthesis using this compound
The synthesis of a PROTAC using the this compound linker is a modular process. A typical synthetic route involves the deprotection of the Boc group to reveal a primary amine, which is then coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. The other end of the linker (the methoxy-PEG terminus) would need to be pre-functionalized (e.g., with a carboxylic acid or azide) to couple with the second ligand.
The following workflow outlines a representative synthesis where the linker is first attached to the E3 ligase ligand (e.g., pomalidomide) and then, after deprotection, to the POI ligand (warhead).
Protocol 1: Representative PROTAC Synthesis
This protocol describes a general two-step coupling process. Note: This is a representative protocol and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Step A: Boc Deprotection of the Linker
-
Dissolve this compound (1.0 eq) in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (e.g., 20-30% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (m-PEG3-Sulfone-PEG3-NH2·TFA) is often used directly in the next step.
Step B: Amide Coupling to a Carboxylic Acid-Functionalized Ligand (e.g., POI-COOH)
-
Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected linker from Step A (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.
-
Upon completion, the reaction can be worked up (e.g., by dilution with ethyl acetate (B1210297) and washing with aqueous solutions) and the crude product purified by reverse-phase HPLC to yield the POI-Linker intermediate.
-
Repeat the amide coupling procedure (Step B) to conjugate this intermediate with the second ligand (e.g., a carboxylic acid-functionalized pomalidomide derivative) to yield the final PROTAC.
Data Presentation: Evaluating PROTAC Efficacy
The primary metrics for evaluating a PROTAC's efficacy are its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). While no specific data for PROTACs using the this compound linker is currently published, the following table provides representative data for a hypothetical PROTAC series targeting Bruton's tyrosine kinase (BTK). This illustrates how linker composition can influence degradation activity.
| Compound ID | Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | BTK | Pomalidomide | Alkyl Chain (10 atoms) | 25 | 85 | MOLM-14 |
| PROTAC-B | BTK | Pomalidomide | m-PEG3-Sulfone-PEG3 | 8 | >95 | MOLM-14 |
| PROTAC-C | BTK | Pomalidomide | m-PEG6-Sulfone-PEG6 | 15 | 90 | MOLM-14 |
| Negative Control | BTK | Pomalidomide | m-PEG3-Sulfone-PEG3 (Inactive Epimer) | >1000 | <10 | MOLM-14 |
This is representative data. Actual values must be determined experimentally.
Experimental Protocols for PROTAC Characterization
A series of biochemical and cellular assays are required to validate the activity and mechanism of a newly synthesized PROTAC.
Protocol 2: Protein Degradation Assessment by Western Blot
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10,000 nM.
-
Treat the cells with the different PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each supernatant using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by boiling at 95 °C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the DC50 and Dmax values.
-
Protocol 3: In-Cell Target Ubiquitination Assay
This assay confirms that protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50) and a vehicle control.
-
Crucially, co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting to allow polyubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Lyse cells in a buffer containing 1% SDS to denature proteins and disrupt non-covalent interactions. Boil the lysates for 10 minutes.
-
-
Immunoprecipitation (IP):
-
Dilute the lysates 10-fold with a non-denaturing lysis buffer (without SDS) to reduce the SDS concentration to 0.1%.
-
Add a primary antibody specific to the POI and incubate overnight at 4 °C with rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 2, but probe the membrane with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2).
-
A high-molecular-weight smear in the PROTAC-treated lane (compared to the control) indicates polyubiquitination of the target protein.
-
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs. Its hydrophilic PEG chains and polar sulfone group can confer favorable physicochemical properties, potentially improving solubility and cell permeability. The synthetic handles allow for a modular and flexible approach to PROTAC design. The protocols and workflows described herein provide a robust framework for researchers to synthesize novel PROTACs using this linker and to thoroughly characterize their biological activity, paving the way for the development of new therapeutics in targeted protein degradation.
Application Note: Boc Deprotection of m-PEG3-Sulfone-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in the construction of complex molecules for drug development and bioconjugation, such as Proteolysis Targeting Chimeras (PROTACs). The m-PEG3-Sulfone-PEG3-Boc is a bifunctional linker containing two polyethylene (B3416737) glycol (PEG) units, a central sulfone moiety, and a Boc-protected terminal amine. The sulfone group offers chemical stability, while the PEG spacers enhance solubility and provide spatial separation. This application note provides a detailed protocol for the efficient and clean removal of the Boc protecting group from this compound, yielding the free amine ready for subsequent conjugation. The protocol is based on the well-established method of acidolysis using trifluoroacetic acid (TFA). The sulfone group is chemically robust and stable under these acidic conditions.[1]
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. The resulting amine is then protonated by the acid to form an ammonium (B1175870) salt.[2][3]
Experimental Protocol
This protocol outlines the deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with gentle stirring.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring (Optional): The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).
-
Final Product: The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step without further purification. If the free amine is required, a subsequent neutralization step can be performed.
Data Presentation
The following table summarizes the key quantitative parameters for the Boc deprotection protocol.
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 0.1 - 0.2 M | Ensures efficient reaction kinetics. |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations can lead to faster reactions.[4] |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling helps to control any potential exotherm.[4] |
| Reaction Time | 1.5 - 2.5 hours | Monitor reaction for completion.[4] |
| Expected Yield | >95% | Yields are typically high for this reaction. |
Mandatory Visualizations
Boc Deprotection Workflow
Caption: Experimental workflow for the Boc deprotection of this compound.
Signaling Pathway of Boc Deprotection
Caption: Signaling pathway of the acid-catalyzed Boc deprotection mechanism.
References
- 1. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Conjugation with m-PEG3-Sulfone-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This linker features a sulfone moiety for covalent reaction with thiol groups (e.g., from cysteine residues in proteins) and a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation. The two PEG3 units enhance solubility and provide a flexible spacer arm.
These application notes provide a comprehensive guide to the use of this compound, including detailed protocols for conjugation to thiol-containing molecules and subsequent Boc deprotection.
Reaction Principle: Sulfone-Thiol Conjugation
The conjugation of the sulfone group with a thiol proceeds via a Michael addition-type reaction. The thiol must first be deprotonated to the more nucleophilic thiolate anion. This is typically achieved under neutral to slightly alkaline pH conditions. The thiolate then attacks the β-carbon of the α,β-unsaturated sulfone, forming a stable thioether bond. One of the key advantages of sulfone-based linkers is the high stability of the resulting conjugate compared to those formed with maleimide-based reagents, which can be susceptible to retro-Michael reactions.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the sulfone-thiol conjugation and subsequent Boc deprotection steps. These values are intended as a starting point, and optimal conditions may vary depending on the specific biomolecule and experimental setup.
Table 1: Reaction Conditions for Sulfone-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal for selective reaction with thiols. At pH > 9, the risk of reaction with amines increases.[3][4] |
| Temperature | Room Temperature (20-25 °C) | The reaction generally proceeds efficiently at ambient temperature. |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | A molar excess of the PEG-sulfone linker is recommended to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time. |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES, Borate) | The buffer should be degassed to minimize thiol oxidation. A small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) can be used to aid in the dissolution of the linker, typically not exceeding 10-20% of the total volume. |
Table 2: Conditions for Boc Deprotection
| Parameter | Recommended Conditions | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A 20-50% solution of TFA in Dichloromethane (DCM) is commonly used.[5][6] |
| Scavengers | Triisopropylsilane (TIS) | Typically used at 2.5-5% (v/v) to quench the tert-butyl cation generated during deprotection and prevent side reactions.[5] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 30 minutes - 2 hours | Deprotection is usually rapid. Progress can be monitored by LC-MS.[7] |
| Work-up | Evaporation and Precipitation/Purification | Excess TFA and DCM are removed under reduced pressure. The deprotected product can often be precipitated with a non-polar solvent like diethyl ether.[6][7] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general procedure for the conjugation of the linker to a protein with an available cysteine residue.
Materials:
-
This compound
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5, degassed
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Analytical Instruments: UV-Vis Spectrophotometer, LC-MS system
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the target thiol is part of a disulfide bond, a reduction step is necessary. Add a 10-fold molar excess of TCEP and incubate for 1-2 hours at room temperature. Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Linker Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 4-24 hours at room temperature with gentle agitation. Protect from light if any components are light-sensitive.
-
-
Purification of the Conjugate:
-
Purify the conjugate to remove unreacted linker and any byproducts using SEC or TFF. The choice of method will depend on the scale of the reaction and the properties of the protein.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a UV-Vis spectrophotometer (measuring absorbance at 280 nm).
-
Analyze the conjugate by LC-MS to confirm the successful conjugation and determine the degree of labeling (number of linkers per protein).
-
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG-protein conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether, cold
-
Purification/Buffer Exchange System (e.g., Dialysis, SEC)
Procedure:
-
Preparation:
-
Lyophilize the purified Boc-protected conjugate to remove all water.
-
Dissolve the lyophilized conjugate in anhydrous DCM. The concentration will depend on the solubility of the conjugate.
-
-
Deprotection Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Add TIS to a final concentration of 2.5-5% (v/v).
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
Precipitate the deprotected protein by adding the concentrated residue to a large volume of cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
For further purification and to transfer the conjugate into a suitable aqueous buffer for subsequent applications, redissolve the pellet in an appropriate buffer and perform dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the complete removal of the Boc group by LC-MS analysis (a decrease in molecular weight corresponding to the mass of the Boc group should be observed).
-
Visualizations
Caption: Workflow for conjugation and deprotection.
Caption: Reaction pathway for sulfone-thiol conjugation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Applications of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugates (ADCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to PEG Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. Polyethylene (B3416737) glycol (PEG) linkers have become integral in modern ADC design due to their unique physicochemical properties. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can significantly enhance the therapeutic index of ADCs. The incorporation of PEG chains, a process known as PEGylation, addresses challenges such as the hydrophobicity of the linker and payload, which can lead to aggregation and rapid clearance of the ADC.[1]
The primary advantages of utilizing PEG linkers in ADCs include:
-
Improved Hydrophilicity and Solubility: Many potent cytotoxic drugs are hydrophobic, which can cause ADC aggregation and poor stability. PEG linkers increase the overall hydrophilicity of the ADC, mitigating these issues.[1]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces its renal clearance and prolongs its circulation half-life. This allows for greater accumulation of the ADC at the tumor site.[1][2]
-
Reduced Immunogenicity: The hydrophilic nature of PEG can shield immunogenic epitopes on the antibody or payload, reducing the risk of an immune response.[3]
-
Increased Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can enable higher loading of hydrophobic drugs onto the antibody without causing aggregation, potentially leading to enhanced potency.[2][3]
II. Types of PEG Linkers in ADCs
PEG linkers used in ADCs can be broadly categorized based on their architecture (linear or branched) and their release mechanism (cleavable or non-cleavable).
1. Architectural Classification:
-
Linear PEG Linkers: These consist of a single, straight chain of polyethylene glycol units.[] They offer a straightforward and well-defined spacer between the antibody and the drug.
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core. This structure provides a greater shielding effect and a more significant increase in the hydrodynamic volume compared to linear PEGs of the same molecular weight, which can lead to further improvements in pharmacokinetics.[1][5]
2. Functional Classification:
-
Cleavable PEG Linkers: These linkers are designed to be stable in circulation but are cleaved to release the cytotoxic payload upon reaching the tumor microenvironment or inside the target cancer cell. The cleavage is typically triggered by specific conditions such as lower pH in endosomes and lysosomes, the presence of specific enzymes like cathepsins, or a higher concentration of reducing agents like glutathione (B108866) inside the cell.[6] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[7]
-
Non-Cleavable PEG Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[8] Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[8][9] However, the resulting charged payload-linker complex is typically not membrane-permeable, which limits the bystander effect.[10]
III. Quantitative Data on the Impact of PEG Linkers
The choice of PEG linker architecture and length is a critical design parameter that significantly impacts the physicochemical properties, pharmacokinetics, and efficacy of an ADC.
Table 1: Impact of PEG Linker Architecture on ADC Pharmacokinetics
| Linker Architecture | Payload | Drug-to-Antibody Ratio (DAR) | Clearance Rate | Key Findings | Reference |
| Linear | DM1 | 8 | High | Exhibited faster clearance compared to the pendant (branched) configuration at a high DAR. | [11][12] |
| Pendant (Branched) | DM1 | 8 | Low | Demonstrated slower clearance rates, suggesting improved in vivo stability and circulation time. | [11][12] |
| Linear | MMAE | 8 | ~5 mL/day/kg (for PEG24) | Clearance plateaued at longer PEG lengths. | [13] |
| Branched (2xPEG12) | Not Specified | Not Specified | Slower | Branched PEG architecture offers improved hydrophilicity and reduced aggregation. | [9] |
Table 2: Effect of PEG Linker Length on ADC Efficacy and Pharmacokinetics
| ADC Candidate | Linker Type | PEG Length | Average DAR | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t½) | Reference |
| ZHER2-SMCC-MMAE (HM) | Non-PEGylated | 0 | Not Specified | ~5 | 19.6 min | [11][14] |
| ZHER2-PEG4K-MMAE (HP4KM) | Linear PEG | 4 kDa | Not Specified | ~22.5 | 49 min (2.5-fold increase) | [11][14] |
| ZHER2-PEG10K-MMAE (HP10KM) | Linear PEG | 10 kDa | Not Specified | ~112.5 | 219.5 min (11.2-fold increase) | [11][14] |
| ADC-1 | Linear PEG | 4 units | Not Specified | ~22.5 ng/mL | Not Reported | [1] |
| ADC-2 | Linear PEG | No PEG | Not Specified | ~5 ng/mL | Not Reported | [1] |
IV. Experimental Protocols
Protocol 1: ADC Synthesis via Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-functionalized PEG-drug linker to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG-Drug linker dissolved in an organic solvent (e.g., DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Quenching solution: N-acetylcysteine or L-cysteine
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in degassed conjugation buffer.[15]
-
Add a 10-20 fold molar excess of TCEP solution to the antibody solution. The optimal ratio should be determined empirically.[16]
-
Incubate at room temperature for 30-60 minutes.[16] If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide (B117702) reagent.[15]
-
-
Conjugation Reaction:
-
Quenching:
-
To cap any unreacted maleimide groups, add a 100-fold molar excess of the quenching solution and incubate for an additional 30 minutes at room temperature.[16]
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).[16]
-
Protocol 2: ADC Synthesis via Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)
This protocol outlines the site-specific conjugation of a drug to an antibody using a PEG linker functionalized for copper-free click chemistry.
Materials:
-
Antibody engineered with an azide (B81097) or alkyne functional group
-
PEG linker with a complementary click chemistry handle (e.g., DBCO-PEG-Drug for an azide-modified antibody)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
Prepare the azide-modified antibody in PBS.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove any unreacted payload.[18]
-
Protocol 3: Characterization of ADCs
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
System: HPLC or UPLC system with a UV detector.
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8).[19]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8 with 20% isopropanol).[19]
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[20][21]
2. Analysis of Aggregates by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
System: HPLC or UPLC system with a UV detector.
-
Column: A suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å).[14]
-
Mobile Phase: An aqueous buffer such as PBS. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) may be necessary to prevent non-specific interactions with the column.[14]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregates is determined by integrating the peak areas.[22]
V. Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways for ADC-Induced Apoptosis
Caption: ADC internalization and payload release pathway.
Caption: Apoptosis induction by microtubule inhibitors (MMAE/DM1).
Caption: Apoptosis induction by topoisomerase I inhibitor (SN-38).
Experimental and Logical Workflows
Caption: General workflow for ADC synthesis and characterization.
Caption: Logical workflow for PEG linker selection in ADC design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of topoisomerase I inhibitor, SN38, on Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. biochempeg.com [biochempeg.com]
- 10. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ymc.eu [ymc.eu]
- 20. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for m-PEG3-Sulfone-PEG3-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[]
This document provides detailed application notes and protocols for the use of m-PEG3-Sulfone-PEG3-Boc , a novel polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs for targeted protein degradation.
Chemical Information:
| Property | Value |
| Chemical Name | tert-butyl (1-oxo-1-(2-(2-(2-((2-(2-(2-methoxyethoxy)ethoxy)ethyl)sulfonyl)ethoxy)ethoxy)ethyl)amino)-3,6,9-trioxa-12-azanide-1-carboxylate |
| Molecular Formula | C₂₀H₄₀N₂O₁₀S |
| CAS Number | 2055041-00-2 |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][5] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[6] The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting catalytically.[4]
Application Notes
The this compound linker offers several advantageous features for PROTAC design:
-
Hydrophilicity: The PEG component enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and bioavailability.
-
Defined Length and Flexibility: The discrete length of the PEG chains provides a defined distance between the POI and E3 ligase ligands, which is crucial for optimal ternary complex formation. The flexibility of the linker allows for the necessary conformational adjustments to achieve a productive ubiquitination event.
-
Synthetic Tractability: The Boc-protected amine provides a stable handle for sequential and controlled synthesis. The Boc group can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a suitable functional group on the POI or E3 ligase ligand.
-
Stable Sulfone Moiety: The sulfone group is generally chemically stable under typical physiological and synthetic conditions, ensuring the integrity of the linker during PROTAC synthesis and action.
Experimental Protocols
The synthesis of a PROTAC using the this compound linker typically involves a two-step process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
-
Coupling Reaction: Conjugation of the deprotected linker to the desired E3 ligase ligand and POI ligand.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
To the stirred solution, add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker.
Protocol 2: Synthesis of a Hypothetical PROTAC
This protocol describes the coupling of the deprotected linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for CRBN) and a carboxylic acid-functionalized POI ligand.
Materials:
-
Deprotected m-PEG3-Sulfone-PEG3-linker
-
Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)
-
Carboxylic acid-functionalized POI ligand (1.0 eq)
-
HATU (1.1 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
Step 1: Coupling to E3 Ligase Ligand
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected m-PEG3-Sulfone-PEG3-linker in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS.
-
Upon completion, the reaction mixture can be used directly in the next step or purified by HPLC.
Step 2: Coupling to POI Ligand
-
To the solution containing the E3 ligase-linker conjugate, add the carboxylic acid-functionalized POI ligand.
-
Add HATU, HOBt, and DIPEA and stir at room temperature for 12-16 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR.
Data Presentation
The efficacy of a synthesized PROTAC is evaluated through a series of in vitro and cellular assays. The following tables provide a template for presenting the quantitative data obtained from these experiments. Note: The data presented here is for illustrative purposes and is based on typical values observed for effective PROTACs with similar PEG-based linkers. Actual results will vary depending on the specific POI, E3 ligase, and cell line used.
Table 1: In Vitro Binding Affinities
| Compound | Target | Binary Binding Affinity (Kd, nM) | Ternary Complex Binding Affinity (Kd, nM) | Cooperativity (α) |
| Hypothetical PROTAC-1 | POI-1 | 50 | 10 | 5 |
| CRBN | 250 | 10 | 25 | |
| Hypothetical PROTAC-2 | POI-2 | 100 | 25 | 4 |
| VHL | 150 | 25 | 6 |
Table 2: Cellular Degradation Activity
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time to 50% Degradation (hours) |
| Hypothetical PROTAC-1 | Cell Line A | 25 | >90 | 4 |
| Hypothetical PROTAC-2 | Cell Line B | 50 | >85 | 6 |
-
DC₅₀: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Conclusion
The this compound linker is a promising new tool for the synthesis of PROTACs. Its hydrophilic nature, defined length, and synthetic accessibility make it an attractive choice for researchers developing novel targeted protein degraders. The protocols and data presentation formats provided in this document offer a framework for the rational design, synthesis, and evaluation of PROTACs incorporating this linker.
References
Synthetic Route for Creating Bifunctional Degraders with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of bifunctional degraders, specifically Proteolysis Targeting Chimeras (PROTACs), that utilize Polyethylene Glycol (PEG) linkers. PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex required for protein degradation.[2] PEG linkers are widely employed in PROTAC design due to their ability to enhance solubility, provide synthetic tractability, and allow for precise control over the distance between the target protein and the E3 ligase.[1][2][3]
Mechanism of Action: A Tripartite Alliance for Degradation
Bifunctional degraders are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Their mechanism of action is a catalytic process that co-opts the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1]
The key steps are as follows:
-
Ternary Complex Formation: The bifunctional degrader simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex. The stability and conformation of this complex are critical for the subsequent steps.[1]
-
Ubiquitination: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the bifunctional degrader can be recycled to induce the degradation of additional POI molecules.[4]
Caption: PROTAC-mediated protein degradation pathway.
Advantages of PEG Linkers in Bifunctional Degrader Design
PEG linkers offer several advantages in the design and synthesis of bifunctional degraders:
-
Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol units in PEG linkers can significantly improve the aqueous solubility of the often-hydrophobic degrader molecules, which is crucial for their bioavailability and cell permeability.[3][5]
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for precise control over the distance and orientation between the POI and E3 ligase. This optimization is critical for achieving potent degradation.[3]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for therapeutic applications.
-
Synthetic Accessibility: Bifunctional PEG linkers with a variety of reactive handles are commercially available or can be readily synthesized, facilitating a modular and convergent approach to degrader synthesis.[2][3]
Synthetic Routes and Protocols
The synthesis of bifunctional degraders with PEG linkers is typically a modular process. This involves the synthesis or acquisition of the POI ligand (warhead) and the E3 ligase ligand, followed by their sequential coupling to a bifunctional PEG linker. Two common and robust synthetic strategies are amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".
General Synthetic Workflow
Caption: A typical experimental workflow for PROTAC synthesis.
Protocol 1: Synthesis via Sequential Amide Coupling
This protocol describes the synthesis of a bifunctional degrader by first coupling a POI ligand containing a carboxylic acid to a mono-protected amine derivative of a PEG linker, followed by deprotection and coupling to an E3 ligase ligand also containing a carboxylic acid.
Materials:
-
POI ligand with a carboxylic acid (POI-COOH) (1.0 equivalent)
-
HO-PEGn-NH-Boc (e.g., HO-PEG4-NH-Boc) (1.1 equivalents)
-
E3 ligase ligand with a carboxylic acid (E3-COOH) (1.1 equivalents)
-
HATU (1.2 equivalents for each coupling step)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents for each coupling step)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
4M HCl in 1,4-dioxane (B91453)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
Step 1: First Amide Coupling
-
Under an inert atmosphere (e.g., Argon), dissolve the POI-COOH (1.0 equivalent) and HO-PEGn-NH-Boc (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEGn-NH-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the POI-PEGn-NH-Boc intermediate in a minimal amount of DCM.
-
Add 4M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
Step 3: Second Amide Coupling
-
Dissolve the deprotected POI-PEGn-NH2 intermediate and the E3-COOH (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final bifunctional degrader.
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: Synthesis via Click Chemistry (CuAAC)
This protocol is advantageous for its high efficiency and orthogonality. It requires the POI ligand to be functionalized with an alkyne and the E3 ligase ligand with an azide (B81097) (or vice versa), which are then "clicked" onto a PEG linker bearing the complementary functionalities.
Materials:
-
POI ligand with a terminal alkyne (POI-Alkyne) (1.1 equivalents)
-
E3 ligase ligand with an azide (E3-Azide) (1.0 equivalent) pre-conjugated to a PEG linker
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the E3-Azide-PEG linker conjugate (1.0 equivalent) and POI-Alkyne (1.1 equivalents) in the chosen solvent mixture.
-
Add an aqueous solution of sodium ascorbate (0.2 equivalents).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to yield the final bifunctional degrader.
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Quantitative Data on the Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that requires careful optimization for each specific POI and E3 ligase pair.[6] A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[6][7]
The following tables summarize data from studies on BRD4 degraders, illustrating the impact of PEG linker length on degradation potency, cellular target engagement, and permeability.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [8]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |
Table 2: Impact of PEG Linker Length on Cellular Target Engagement and Permeability of BRD4 Degraders [8]
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
| PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells. |
The data clearly indicates that the PROTAC with the PEG5 linker exhibits the most potent degradation of BRD4, with the lowest DC50 and highest Dmax values. Furthermore, it demonstrates strong cellular target engagement.[8] This highlights the critical role of linker length in optimizing the formation of a productive ternary complex between BRD4, the PROTAC, and the E3 ligase.[8]
Experimental Protocols for Evaluation of Bifunctional Degraders
A systematic evaluation of novel bifunctional degraders is essential to confirm their mechanism of action and determine their potency and efficacy.
Experimental Workflow for Degrader Evaluation
Caption: A typical experimental workflow for PROTAC evaluation.[8]
Protocol 3: Western Blot Analysis of Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a bifunctional degrader.[4] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[4]
Materials:
-
Cell line expressing the protein of interest
-
Bifunctional degrader stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the bifunctional degrader or a single concentration for a time-course experiment. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer, incubate on ice, and then scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and heat to denature the proteins. Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection: Add ECL substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 4: Target Ubiquitination Assay
This assay confirms that the degrader-induced protein degradation is mediated by the ubiquitin-proteasome system.[9]
Materials:
-
Materials from Protocol 3
-
Proteasome inhibitor (e.g., MG132)
-
Antibody for immunoprecipitation (IP) of the target protein
-
Antibody against ubiquitin
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment: Treat cells with the bifunctional degrader at a concentration known to cause degradation (e.g., DC50 value) for a shorter time point (e.g., 1-4 hours). Include a control group pre-treated with MG132 (10 µM) for 1-2 hours before adding the degrader.[9]
-
Cell Lysis: Lyse the cells as described in Protocol 3.
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein.
-
Add Protein A/G magnetic beads to pull down the antibody-antigen complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 3.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the degrader-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[9]
Conclusion
Bifunctional degraders with PEG linkers represent a powerful and versatile therapeutic modality. The modular nature of their synthesis allows for the systematic optimization of their properties. The detailed protocols and quantitative data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel degraders with enhanced efficacy and drug-like properties. The continued exploration of linker technology will undoubtedly lead to the development of next-generation protein degraders for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochempeg.com [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG3-Sulfone-PEG3-Boc in Cancer Cell Death Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3-Boc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to selectively eliminate target proteins implicated in diseases like cancer by hijacking the cell's own ubiquitin-proteasome system. This linker, featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, a sulfone group, and a Boc-protected amine, offers a versatile scaffold for conjugating a target protein ligand and an E3 ubiquitin ligase ligand. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the sulfone moiety can be a key element in the linker's chemical stability and spatial arrangement. The Boc-protected amine allows for controlled, sequential synthesis of the final PROTAC molecule.
These application notes provide a comprehensive guide to utilizing this compound in the development of PROTACs for cancer cell death studies, complete with detailed experimental protocols and illustrative data.
Mechanism of Action: PROTAC-Mediated Cancer Cell Death
PROTACs synthesized using the this compound linker function by inducing the degradation of a specific protein of interest (POI) that is crucial for cancer cell survival or proliferation. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels. The degradation of an oncogenic protein disrupts downstream signaling pathways, ultimately triggering apoptosis or cell cycle arrest and resulting in cancer cell death.
Data Presentation: Performance of PROTACs with PEG Linkers
While specific data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables provide representative data for PROTACs with similar short PEG linkers. This data illustrates the key metrics used to evaluate PROTAC efficacy: DC50 (the concentration of PROTAC that causes 50% degradation of the target protein), Dmax (the maximum percentage of protein degradation), and IC50 (the concentration of PROTAC that inhibits 50% of cell viability).
Table 1: Illustrative Degradation Efficiency of a BRD4-Targeting PROTAC with a PEG Linker
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HeLa | BRD4 | 15 | >95 |
| MCF-7 | BRD4 | 25 | >90 |
| Jurkat | BRD4 | 10 | >98 |
Table 2: Illustrative Anti-proliferative Activity of a BRD4-Targeting PROTAC with a PEG Linker
| Cell Line | IC50 (nM) |
| HeLa | 30 |
| MCF-7 | 50 |
| Jurkat | 20 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis of a PROTAC molecule.
Materials:
-
This compound
-
Protein of Interest (POI) ligand with a reactive group (e.g., carboxylic acid, amine)
-
E3 ligase ligand with a compatible reactive group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Solvents for purification (e.g., acetonitrile, water)
-
Reverse-phase HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate under reduced pressure to remove solvent and excess TFA.
-
-
Conjugation to POI Ligand (assuming a carboxylic acid on the ligand):
-
Dissolve the POI ligand and a coupling agent (e.g., HATU) in anhydrous DMF.
-
Add DIPEA and stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected linker from Step 1 to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the intermediate product by HPLC.
-
-
Conjugation to E3 Ligase Ligand:
-
Repeat the conjugation procedure from Step 2 using the purified intermediate and the E3 ligase ligand.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of the synthesized PROTAC.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the PROTAC for a desired time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus PROTAC concentration to determine the IC50.
-
Conclusion
The this compound linker is a valuable tool for the construction of PROTACs aimed at inducing cancer cell death through targeted protein degradation. The protocols and guidelines presented here provide a framework for the synthesis and evaluation of such molecules. Successful application of this technology requires careful optimization of the PROTAC design, including the choice of ligands and the linker, as well as rigorous biological evaluation to determine its potency and efficacy in relevant cancer models.
Application Note: A Detailed Protocol for Trifluoroacetic Acid (TFA)-Mediated Boc Deprotection of PEG Linkers
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis, particularly in the construction of complex molecules like bioconjugates, antibody-drug conjugates (ADCs), and PROTACs involving polyethylene (B3416737) glycol (PEG) linkers.[1][2] Its widespread use stems from its stability in a variety of reaction conditions and its facile, clean removal under mild acidic conditions.[1] This application note provides a comprehensive protocol for the efficient removal of the Boc protecting group from PEG linkers using trifluoroacetic acid (TFA), a common and effective method.[1][3] It is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible methodology. The note includes detailed experimental procedures, quantitative data summaries, and troubleshooting guidelines to address common challenges.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine with TFA is an acidolysis reaction.[2] The mechanism proceeds in three main steps:
-
Protonation: The carbamate (B1207046) oxygen of the Boc group is protonated by the strong acid (TFA).[2][4]
-
Cleavage: This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[2][4][5]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine.[2][4] The liberated amine is then protonated by the excess acid in the reaction mixture to form an ammonium (B1175870) salt (e.g., a TFA salt).[2][4]
Caption: Mechanism of TFA-mediated Boc deprotection.
Quantitative Data Summary
Successful and reproducible Boc deprotection relies on the careful selection of reagents and reaction conditions. The following tables summarize common acidic conditions and the use of scavengers to mitigate side reactions.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration (v/v) | Solvent | Typical Time | Temperature |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50%[2][6] | Dichloromethane (DCM)[2][6] | 0.5 - 2 hours[2][6] | 0°C to Room Temp[2][6] |
| Hydrochloric Acid (HCl) | 4M[2] | 1,4-Dioxane[2] | 1 - 4 hours[2] | Room Temp[2] |
Table 2: Common Scavengers for Preventing Side Reactions
During deprotection, the generated tert-butyl cation is electrophilic and can cause unwanted alkylation of sensitive functional groups (e.g., in tryptophan or methionine residues).[7][8] Scavengers are added to trap this reactive intermediate.[8]
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[2][7] | General carbocation scavenger; protects Tryptophan.[7] |
| Water | 2.5 - 5%[2][7] | Acts as a carbocation scavenger.[2][7] |
| Thioanisole | 5%[2][7] | Scavenges carbocations; protects Methionine.[2][7] |
| 1,2-Ethanedithiol (EDT) | 2.5%[2][7] | Scavenges carbocations; protects Cysteine.[2][7] |
Detailed Experimental Protocols
This section provides a standard, detailed methodology for the TFA-mediated Boc deprotection of a PEG linker in solution.
Materials
-
Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS)), if required
-
Diethyl ether (cold)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol for TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[1][6]
-
Cooling: Cool the solution to 0°C in an ice bath.[1][6] This helps to control any potential exotherm and minimize side reactions.
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[1][6][7] If the substrate contains acid-sensitive residues, add an appropriate scavenger like TIS (2.5–5% v/v) at this stage.[1][7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[6][7]
-
Monitoring: Continue stirring and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1][6] This typically takes 1-2 hours.[6][7] The deprotected amine product is more polar and will have a lower Rf value on TLC.[6]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.[1][6]
-
TFA Removal: To ensure complete removal of residual TFA, perform co-evaporation with toluene (add toluene and evaporate under reduced pressure) three times.[1][2][6] The resulting product is the TFA salt of the deprotected amine.
Work-up and Isolation Procedures
The crude TFA salt can often be used directly in the next synthetic step.[2] If the free amine is required or further purification is necessary, one of the following procedures can be employed.
-
Precipitation: The deprotected PEG-amine TFA salt can often be solidified by adding cold diethyl ether to the concentrated residue, followed by isolation via filtration or centrifugation.[2][6]
-
Aqueous Workup (for Neutralization): To obtain the free amine, dissolve the crude TFA salt in an organic solvent like DCM and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[6][9] Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be utilized to remove the TFA salt and isolate the free amine.[6][10]
Visualizations
Caption: Experimental workflow for TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioconjugation of Cysteine Thiols with Sulfone Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. Among the canonical amino acids, cysteine, with its unique nucleophilic thiol side chain and relatively low abundance, presents an ideal target for site-specific bioconjugation.[1] This allows for the precise attachment of a variety of moieties, including fluorophores, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG), to proteins of interest. Sulfone-based reagents have emerged as a powerful class of electrophiles for cysteine bioconjugation, offering rapid reaction kinetics and stable conjugate formation.[2] This document provides detailed application notes and protocols for the bioconjugation of cysteine thiols with two major classes of sulfone reagents: vinyl sulfones and heteroaromatic sulfones.
Reaction Mechanisms
The conjugation of cysteine thiols with sulfone reagents primarily proceeds through two distinct mechanisms, depending on the nature of the sulfone reagent.
-
Vinyl Sulfones: These reagents react with the cysteine thiol via a Michael-type addition. The electron-withdrawing sulfone group activates the vinyl group, making it susceptible to nucleophilic attack by the thiolate anion of the cysteine residue. This results in the formation of a stable thioether bond.[3]
-
Heteroaromatic Sulfones: Reagents such as methylsulfonyl benzothiazole (B30560) (MSBT) react with cysteine thiols through a nucleophilic aromatic substitution (SNAr) mechanism. The heteroaromatic ring is activated by the strongly electron-withdrawing sulfone group, facilitating the displacement of the sulfone as a leaving group by the incoming cysteine thiolate.[4][5][6]
Quantitative Data: Reaction Kinetics
The efficiency of a bioconjugation reaction is often quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for the use of lower concentrations of reagents and shorter reaction times. The following tables summarize the reported second-order rate constants for the reaction of various sulfone reagents with cysteine or cysteine-containing molecules.
Table 1: Second-Order Rate Constants for Vinyl Sulfone Reagents
| Vinyl Sulfone Reagent | Model Thiol | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| N-methylated vinylpyridine | N-Ac-Cys-NH₂ | 18.2[2] |
| Non-quaternized vinylpyridine | N-Ac-Cys-NH₂ | 0.056[2] |
Table 2: Second-Order Rate Constants for Heteroaromatic Sulfone Reagents
| Heteroaromatic Sulfone Reagent | Model Thiol | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Heteroaromatic sulfone (unspecified) | Cysteine | 1651[2] |
| Methylsulfonylbenzothiazole acetic acid (MSBTA) | AhpC-SH | 0.3[7] |
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of cysteine thiols with sulfone reagents. Optimal conditions (e.g., pH, temperature, reagent stoichiometry) may vary depending on the specific protein and sulfone reagent used and should be determined empirically.
Protocol 1: General Protein Labeling with a Vinyl Sulfone Reagent
This protocol describes a general procedure for labeling a protein containing an accessible cysteine residue with a vinyl sulfone-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Protein containing at least one reactive cysteine residue
-
Vinyl sulfone reagent (e.g., vinyl sulfone-biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.
-
-
Reagent Preparation:
-
Prepare a stock solution of the vinyl sulfone reagent in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the vinyl sulfone reagent stock solution to the protein solution to achieve a 5-20 fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a 100-fold molar excess of a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) and incubate for 30 minutes.
-
-
Purification:
-
Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the label has a chromophore) or mass spectrometry.
-
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation with a Bis-Sulfone Reagent
This protocol details the preparation of an ADC by re-bridging the interchain disulfide bonds of an antibody with a bis-sulfone linker-payload.
Materials:
-
Monoclonal antibody (mAb)
-
Bis-sulfone linker-payload
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.4
-
TCEP
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system (e.g., protein A chromatography or size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To a solution of the mAb (e.g., 5-10 mg/mL) in Reduction Buffer, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation:
-
Add the bis-sulfone linker-payload (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution.
-
Incubate the reaction mixture for 4-16 hours at 4°C with gentle agitation.
-
-
Purification:
-
Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove unreacted linker-payload and aggregated protein.
-
-
Characterization:
-
Analyze the drug-to-antibody ratio (DAR) and homogeneity of the ADC by hydrophobic interaction chromatography (HIC) and/or mass spectrometry.
-
Protocol 3: Protein Thiol Blocking with Methylsulfonyl Benzothiazole (MSBT)
This protocol is for blocking free cysteine thiols in a protein sample to prevent their oxidation or unwanted side reactions, a common step in proteomics workflows.
Materials:
-
Protein sample
-
Methylsulfonyl benzothiazole (MSBT)
-
Buffer: Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Organic solvent: Tetrahydrofuran (THF) or DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MSBT in THF or DMSO.
-
-
Blocking Reaction:
-
To the protein solution in phosphate buffer, add the MSBT stock solution to a final concentration that provides a slight molar excess over the estimated thiol concentration. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate at room temperature for 20-30 minutes. The reaction is typically rapid and proceeds to completion.
-
-
Downstream Processing:
-
The MSBT-blocked protein is now ready for downstream applications, such as enzymatic digestion for mass spectrometry analysis. No removal of excess MSBT is typically required for this application.
-
Visualizations
Applications in Drug Development
The bioconjugation of cysteine thiols with sulfone reagents is a critical technology in drug development, particularly for the creation of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Cysteine-based conjugation is a widely used strategy for linking the cytotoxic payload to the antibody.[1]
Vinyl sulfone and heteroaromatic sulfone linkers offer advantages over more traditional maleimide-based linkers, which can be susceptible to retro-Michael reactions, leading to premature drug release. The stable thioether bonds formed by sulfone reagents enhance the in vivo stability of ADCs, improving their therapeutic index. The rapid reaction kinetics of many sulfone reagents also allow for efficient and high-yield conjugation under mild, biocompatible conditions, which is crucial for preserving the integrity and function of the antibody.[3] Furthermore, the development of bis-sulfone reagents has enabled the site-specific re-bridging of interchain disulfide bonds in antibodies, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute for these complex biologics.
References
- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinyl sulfone bifunctional tag reagents for single-point modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on resolving issues of low yield.
Troubleshooting Guide
Low yields in the multi-step synthesis of PROTACs can be a significant hurdle. This guide offers a systematic approach to identifying and resolving common problems. A logical workflow is crucial to pinpoint the source of low yield.[1]
DOT Script for Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: My overall PROTAC yield is very low. Where should I begin troubleshooting?
A low overall yield is a common issue in multi-step PROTAC synthesis.[1] A systematic evaluation of each step is the most effective approach.[1] Start by verifying the quality of your starting materials (E3 ligase ligand, target protein ligand, and PEG linker) via methods like NMR or LC-MS to ensure they have not degraded during storage.[2] Then, sequentially analyze the conversion efficiency of each coupling reaction.[1]
Q2: I'm observing inefficient amide coupling with a PEG linker containing a terminal amine. What are the potential causes and solutions?
Inefficient amide coupling is a frequent cause of low yields. Consider the following:
-
TFA Salt Inhibition: If your amine-PEG-linker is a TFA salt, the acidity can inhibit the coupling reaction. Neutralize the salt by adding 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) before adding the coupling reagent.[2]
-
Inactive Coupling Reagent: Coupling reagents can degrade. It is advisable to use fresh, high-quality reagents like HATU, HBTU, or COMU.[2][3]
-
Poor Solvent Choice: The choice of solvent can significantly impact reaction rates.[2] While DMF and DCM are common, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.[2] A co-solvent system (e.g., DMF/DCM, DMSO) can also improve the solubility of reactants.[3]
-
Reaction Conditions: Optimize the reaction temperature and time, and ensure anhydrous conditions if using moisture-sensitive reagents by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
| Issue | Potential Cause | Recommended Solution |
| Low Conversion in Amide Coupling | TFA salt of amine linker | Add 2-3 equivalents of DIPEA or TEA before coupling.[2] |
| Inactive coupling reagent | Use fresh HATU, HBTU, or COMU.[2][3] | |
| Poor solvent choice | Optimize solvent; consider using NMP or a co-solvent system.[2][3] | |
| Sub-optimal reaction conditions | Optimize temperature and time; use an inert atmosphere.[3] |
Q3: I'm using a PEG linker with a thiol group and observing significant side products. What could be happening?
The primary side reaction for thiol-containing linkers is the oxidation of the thiol to a disulfide (-S-S-), forming a dimer of your linker or intermediate.[2] This "capped" intermediate is unreactive in subsequent steps, which directly reduces your yield.[2]
-
Prevention Strategies:
-
Protection: The most robust solution is to protect the thiol group, for instance with a trityl (Trt) group, which can be deprotected under mild acidic conditions before the final coupling step.[2]
-
Inert Conditions: If using an unprotected thiol, it is crucial to rigorously degas all solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[2]
-
Reducing Agents: The inclusion of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help prevent oxidation, though it may interfere with some coupling chemistries.[2]
-
DOT Script for Thiol Oxidation Side Reaction
References
Technical Support Center: Optimizing Boc Deprotection of PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
A1: The Boc deprotection process occurs through acidolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the carbon-oxygen bond, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, which is then protonated by the acid to form an ammonium (B1175870) salt.[1][2]
Q2: What are the standard conditions for Boc deprotection of a PEG linker?
A2: A common and effective method for Boc deprotection is the treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[3] A typical starting point is 20-50% TFA in DCM at room temperature for 1-2 hours.[3][4]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the deprotection reaction can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[5][6]
Q4: How should I work up the reaction and isolate the deprotected product?
A4: The work-up procedure will depend on the properties of your deprotected product:
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help in removing residual traces of the acid.[3][7]
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[5][8]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[3][5]
Troubleshooting Guide
Problem 1: My Boc deprotection is incomplete.
-
Possible Cause: Insufficient Acid Strength or Concentration.
-
Solution: The Boc group is cleaved by acid. If the acid is too weak or the concentration is too low, the reaction may not go to completion.[7] Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[7] For more resistant substrates, consider using a stronger acid system, such as 4M HCl in 1,4-dioxane (B91453).[7][8]
-
-
Possible Cause: Inadequate Reaction Time or Temperature.
-
Solution: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[5][7] Extend the reaction time and monitor the progress.[7][8] Gentle heating may be necessary for some substrates, but should be done with caution to avoid degradation.[7][9]
-
-
Possible Cause: Steric Hindrance.
-
Possible Cause: Solvent Issues.
Problem 2: I am observing side products after deprotection.
-
Possible Cause: Alkylation by tert-Butyl Cation.
-
Solution: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate electron-rich residues, leading to undesired side products.[8][10] To prevent these side reactions, add a scavenger to the reaction mixture to trap the tert-butyl cation.[8] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[8][11] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[5]
-
-
Possible Cause: Degradation of Acid-Sensitive Functional Groups.
-
Solution: If your molecule contains other acid-labile groups (e.g., certain esters or acetals), they may be cleaved under the deprotection conditions.[3] One study reported a 10-20% loss of ester bonds with TFA.[12] Consider using milder deprotection conditions, such as using Lewis acids like zinc bromide.[5]
-
Problem 3: My deprotected PEG-amine appears as an oil. How can I solidify it?
-
Solution: TFA salts of amines are often oily residues. Using 4M HCl in 1,4-dioxane for deprotection can be beneficial as the resulting HCl salt is more likely to be a solid.[13] Alternatively, precipitation by adding a non-polar solvent like diethyl ether might help in solidifying the product.[5]
Quantitative Data Summary
The following tables summarize common reaction conditions and scavengers used for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[4][5] | 0°C to Room Temp[4] | 0.5 - 2 hours[11] | The most common and generally effective method. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[4] | Room Temp[4] | 1 - 4 hours[11] | A stronger acid system for more challenging deprotections. |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents[4] | Room Temp[4] | Overnight[4] | A milder alternative to strong Brønsted acids. |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[8][11] | General carbocation scavenger, particularly useful for protecting tryptophan residues.[8] |
| Water | 2.5 - 5%[8][11] | Acts as a carbocation scavenger.[11] |
| Thioanisole | 5%[8][11] | Carbocation scavenger, effective for protecting methionine residues.[8][11] |
| 1,2-Ethanedithiol (EDT) | 2.5%[8] | A very effective scavenger for protecting sulfur-containing residues.[8] |
| Phenol | 5%[8] | Carbocation scavenger.[8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[8]
-
Cool the solution to 0°C in an ice bath.[8]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[8]
-
If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]
-
Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or purified further.[8]
-
Optional Neutralization: Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane.[4]
-
Add a solution of 4M HCl in 1,4-dioxane.[8]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[8]
-
Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[8]
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving PROTAC Solubility with Hydrophilic Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using hydrophilic linkers to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: My PROTAC's solubility has not significantly improved after incorporating a hydrophilic (e.g., PEG) linker. What are the possible causes and how can I troubleshoot this?
-
Possible Cause: Suboptimal Linker Length.
-
Explanation: The length of the hydrophilic linker is a critical determinant of a PROTAC's physicochemical properties.[1] A linker that is too short may not provide a sufficient hydration shell to overcome the lipophilicity of the warhead and E3 ligase ligand.[1]
-
Suggested Solution: Synthesize and test a series of PROTACs with varying hydrophilic linker lengths (e.g., PEG2, PEG4, PEG6, PEG10) to empirically determine the optimal length for solubility.[1] This "trial-and-error" approach is often necessary to find the right balance between solubility and other crucial properties.[1]
-
-
Possible Cause: High Lipophilicity of Warhead or Ligand.
-
Explanation: If the warhead (targeting the protein of interest) or the E3 ligase ligand are exceptionally lipophilic, a standard hydrophilic linker may be insufficient to improve the overall solubility of the PROTAC.[1][2]
-
Suggested Solution: Consider chemical modifications to the warhead or ligand to introduce more polar groups.[1] For VHL-based PROTACs, introducing a dibasic piperazine (B1678402) has been shown to increase solubility significantly.[3][4] Alternatively, explore the use of branched or longer PEG chains.[1]
-
-
Possible Cause: Aggregation.
-
Explanation: Even with hydrophilic linkers, high concentrations of PROTACs can lead to the formation of aggregates, which effectively reduces solubility.[1]
-
Suggested Solution: Measure solubility at various concentrations to check for concentration-dependent precipitation. If aggregation is suspected, incorporating surfactants in the formulation or modifying the linker composition may help mitigate this issue.[1]
-
Issue 2: I've improved solubility with a long hydrophilic linker, but now my PROTAC shows poor cell permeability and low efficacy. What's the trade-off and how can I optimize it?
-
The Solubility-Permeability Trade-off:
-
Explanation: There is a delicate balance between a PROTAC's solubility and its ability to permeate cell membranes.[1] While hydrophilic linkers like PEG enhance aqueous solubility, they can also increase the polar surface area (PSA) and molecular weight, which may hinder passive diffusion across the lipophilic cell membrane.[1][5][6]
-
Optimization Strategies:
-
Systematic Linker Length Analysis: The relationship between linker length and permeability is not always linear. Shorter linkers often result in more permeable compounds.[1] However, some longer, flexible linkers can adopt folded, more compact conformations (a "chameleon effect") that shield their polar surface area in the apolar environment of the cell membrane, improving permeability.[1][7][8] It is recommended to test a range of linker lengths and measure both solubility and cell permeability to find an optimal balance.[1]
-
Hybrid Linkers: Combine hydrophilic units (like PEG) with more hydrophobic alkyl chains to create a hybrid linker. This can help balance hydrophilicity for solubility and lipophilicity for permeability.[1]
-
Evaluate the "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[1][5][7] This reduces efficacy. A wide dose-response curve should be performed to identify the optimal concentration for degradation and rule out the hook effect.[8]
-
-
Issue 3: My PROTAC shows good initial activity but has poor metabolic stability. How can the linker influence this?
-
Possible Cause: Linker Susceptibility to Metabolism.
-
Explanation: The linker itself can be a site of metabolic degradation, particularly by enzymes in the liver, which limits the PROTAC's half-life and oral bioavailability.[9] Long, flexible linkers may be more susceptible to oxidative metabolism.[]
-
Suggested Solution: Conduct an in vitro metabolic stability assay with human liver microsomes (HLM) to determine the rate of degradation.[1] To improve stability, consider incorporating more metabolically robust motifs into the linker, such as cyclic structures (e.g., piperazine, piperidine) or rigid elements like triazole rings.[1][5][11]
-
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs often have poor solubility? A1: PROTACs are inherently large, complex molecules, often with a high molecular weight (>800 Da) and significant lipophilicity.[3][6] These characteristics place them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to poor aqueous solubility and low permeability.[2][3] The overall solubility is a composite property influenced by the warhead, the E3 ligase ligand, and the linker.[2][3]
Q2: How exactly do hydrophilic linkers like PEG improve PROTAC solubility? A2: Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units.[12] The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules.[13] This creates a hydration shell around the PROTAC, increasing its affinity for aqueous environments and thereby enhancing its overall solubility.[14]
Q3: What is the typical range of PEG linker lengths used in PROTAC design? A3: The most commonly used PEG linkers in PROTACs range from 2 to 12 ethylene glycol units.[5] However, the optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5][15]
Q4: Besides solubility, what other properties does a hydrophilic linker affect? A4: The linker is a critical component that influences nearly all aspects of a PROTAC's function.[12] Beyond solubility, a hydrophilic linker significantly impacts:
-
Cell Permeability: As discussed in the troubleshooting guide, there is often a trade-off between hydrophilicity and permeability.[1][5]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[1][16]
-
Metabolic Stability: The chemical composition of the linker affects its stability against metabolic enzymes.[9]
-
Pharmacokinetics: The linker influences the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.[12]
Q5: Are there alternatives to PEG linkers for improving solubility? A5: Yes, several strategies can be employed:
-
Chemical Modification: Incorporate polar functional groups or protonable nitrogen atoms into the linker or ligands.[3] For example, adding motifs like piperazine or morpholine (B109124) can significantly enhance aqueous solubility.[3][11]
-
Rigid Linkers with Polar Moieties: Linkers containing structures like triazoles can provide rigidity while also improving water solubility and metabolic stability.[12]
-
Formulation Strategies: If modifying the PROTAC structure is not feasible, formulation approaches can be used. These include creating amorphous solid dispersions (ASDs) by dispersing the PROTAC in a polymer matrix or forming cyclodextrin (B1172386) inclusion complexes to encapsulate the hydrophobic molecule.[3][17][18]
Data Presentation
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Properties This table summarizes general trends observed when varying PEG linker length. Actual values are highly dependent on the specific PROTAC system.
| Linker | Number of PEG Units | Relative Solubility | Relative Permeability | Potential for Hook Effect |
| Short | 2-4 | Moderate | High | Lower |
| Medium | 5-8 | High | Moderate-Low | Moderate |
| Long | >8 | Very High | Low | Higher |
Table 2: Examples of Solubility Enhancement Strategies
| Strategy | Modification | Reported Solubility Improvement | Reference |
| Chemical Modification | Addition of a dibasic piperazine to a VHL-based PROTAC | ~170-fold | [3][4] |
| Formulation | Amorphous Solid Dispersion (ASD) with HPMCAS polymer | Enables pronounced supersaturation without precipitation | [17][19] |
| Formulation | Cyclodextrin Inclusion Complex | Significantly enhances aqueous solubility | [3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
-
Objective: To determine the concentration at which a PROTAC begins to precipitate from an aqueous buffer after being added from a DMSO stock, providing a measure of its kinetic solubility.[1]
-
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
96-well microplate (clear bottom)
-
Nephelometer (light scattering plate reader)
-
-
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dispense to Plate: Add the DMSO solutions to the wells of the 96-well plate.
-
Add Aqueous Buffer: Rapidly add the aqueous buffer (e.g., PBS) to all wells to achieve the final desired PROTAC concentration and a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the light scattering of each well using a nephelometer, recording the nephelometric turbidity units (NTU).[1]
-
-
Data Analysis: Plot the NTU values against the PROTAC concentration. The kinetic solubility is the concentration at which the NTU signal significantly increases above the baseline, indicating the onset of precipitation.[1]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To measure the passive diffusion of a PROTAC across an artificial lipid membrane, providing an estimate of its cell permeability.[6]
-
Methodology:
-
Prepare Solutions: Prepare a stock solution of the PROTAC in DMSO and dilute it to the final concentration in a suitable buffer (e.g., PBS at pH 7.4). This is the "donor" solution.
-
Hydrate Membrane: Hydrate the lipid membrane of a 96-well filter plate (donor plate) according to the manufacturer's instructions.
-
Assemble Plates: Add the donor solution to the wells of the filter plate. Add fresh buffer to the wells of a 96-well acceptor plate. Place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.[8]
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for concentrations, volumes, membrane area, and incubation time.[8]
-
Protocol 3: Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation
-
Objective: To prepare a PROTAC formulation with enhanced dissolution properties by dispersing it in a polymer matrix.[3][17]
-
Materials:
-
Methodology:
-
Dissolution: Dissolve both the PROTAC and the chosen polymer in the volatile solvent system.[3]
-
Film Casting: Pour the solution into a shallow glass dish to create a thin film.[3]
-
Solvent Evaporation: Evaporate the solvent in a vacuum oven at a controlled temperature until the film is completely dry.[3]
-
Collection: Scrape the resulting solid film from the dish. This material is the ASD.
-
Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the PROTAC within the polymer matrix.[3]
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Linker Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Essential Role of Linkers in PROTACs [axispharm.com]
- 17. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Boc Group Removal from PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Question: I am observing incomplete removal of the Boc group in my reaction. What are the possible causes and how can I resolve this?
Answer:
Incomplete Boc deprotection is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2][3]
-
Solution: Gradually increase the acid concentration. For instance, if you are using 20% TFA in dichloromethane (B109758) (DCM), consider increasing it to 50%.[1][2][4][5] For more resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be employed.[1][2][3][4]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1][2][3][4]
-
Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2][3][4][6]
-
Solution: In addition to increasing acid concentration and reaction time, ensure efficient stirring to maximize contact between the reagents.
-
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1][2][3][4]
-
Solution: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.
-
Issue 2: Observation of Unexpected Side Products
Question: After the deprotection reaction, I am observing unexpected side products. What are the likely causes and how can I prevent them?
Answer:
Side product formation is often attributed to the reactive nature of the tert-butyl carbocation intermediate generated during Boc deprotection.[2][3][4]
-
Alkylation by tert-butyl cation: The tert-butyl cation is an electrophile that can alkylate nucleophilic residues such as tryptophan, methionine, and cysteine, leading to undesired side products.[4][7]
-
Solution: The addition of "scavengers" to the reaction mixture is highly recommended to trap the tert-butyl carbocation.[6] Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, or a cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT).[1] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]
-
-
Cleavage of Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, such as ester bonds, they may be cleaved under the acidic deprotection conditions.[1] One user reported a 10-20% loss of their ester bonds with TFA treatment.[1][8]
-
Solution: Consider using milder deprotection conditions. Lewis acids like zinc bromide or TMSI can effect Boc deprotection under milder conditions than strong Brønsted acids.[1][9] Alternatively, 4M HCl in dioxane has been reported to be effective for deprotection without breaking ester bonds, although it may require a longer reaction time.[8]
-
-
PEG Chain Degradation: While generally stable, the polyethylene glycol (PEG) backbone can be susceptible to oxidative degradation under prolonged exposure to strong acidic conditions, especially with heating.[2]
-
Trifluoroacetylation: When using TFA for deprotection, the formation of trifluoroacetyl esters on free hydroxyl groups can occur.
-
Solution: Using a TFA/water mixture (e.g., 95:5) can help limit this side reaction, though it may make the subsequent removal of the solvent more difficult.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection?
A1: The Boc deprotection mechanism proceeds via acidolysis. The key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., TFA or HCl).[3][11][12]
-
Carbocation Formation: This is followed by the loss of the stable tert-butyl cation, resulting in the formation of a carbamic acid intermediate.[3][11][12]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine.[3][11][12]
Q2: How can I monitor the progress of the deprotection reaction?
A2: There are several methods to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product (which will have a lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]
Q3: What is the best way to work up the reaction and isolate the deprotected product?
A3: The work-up procedure depends on the properties of your deprotected product.
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][3][4]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][4]
-
Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]
Q4: Can I perform Boc deprotection on a solid-phase resin?
A4: Yes, Boc deprotection is a standard step in solid-phase peptide synthesis (SPPS). The resin is typically treated with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group, followed by thorough washing and neutralization.[13]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time | Scavenger (if needed) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[1][6][13] | 0°C to Room Temperature[6][13] | 1-2 hours[4][6] | Triisopropylsilane (TIS), 2.5-5% (v/v)[4][6] | Most common and generally effective method. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[6] | Room Temperature | 1-4 hours[6] | --- | A stronger acid system for more challenging deprotections.[6] |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents[6] | Room Temperature | Overnight[6] | --- | Milder alternative to strong Brønsted acids.[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][3][4]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[3][4]
-
If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][3][4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA.[1][3][4] The resulting TFA salt of the deprotected amine can be used directly or neutralized.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane.[4]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[4]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Double BOC protection selective removal method [en.highfine.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of m-PEG3-Sulfone-PEG3-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of m-PEG3-Sulfone-PEG3-Boc conjugates. Navigate the troubleshooting guides and frequently asked questions (FAQs) below to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PEG-containing molecules like this compound challenging?
A1: The purification of PEGylated compounds presents unique challenges due to several factors:
-
Polarity: The polyethylene (B3416737) glycol chains make the molecule highly polar, which can lead to poor interaction and streaking on normal-phase silica (B1680970) gel.[1]
-
Polydispersity: Although discrete PEG (dPEG®) linkers like this are designed to be monodisperse, impurities from the synthesis of starting materials can introduce heterogeneity, complicating separation.
-
Poor UV Absorbance: The PEG backbone lacks a strong UV chromophore, making detection by UV-Vis spectrophotometry difficult unless the conjugated molecule is UV-active. For universal detection, consider using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[2]
-
Peak Broadening: In Reverse-Phase HPLC (RP-HPLC), the flexibility of the PEG chain can lead to broad peaks, which complicates baseline separation from impurities.[3][4]
Q2: What are the most effective purification methods for this compound and its conjugates?
A2: The most effective methods are typically chromatographic:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for high-resolution separation of PEGylated molecules from non-PEGylated starting materials and other impurities based on differences in hydrophobicity.[2][5][]
-
Silica Gel Flash Chromatography: While challenging due to the high polarity of PEG, it can be effective for purifying the linker itself or small molecule conjugates. Success often depends on using specialized solvent systems, such as gradients of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), sometimes with additives like ethanol/isopropanol to improve peak shape.[1]
Q3: What are the common impurities I should expect after a conjugation reaction?
A3: Common impurities include unreacted starting materials (both the this compound linker and the molecule it's being conjugated to), by-products from side reactions, and potential degradation products of the PEG linker itself, such as aldehydes or peroxides formed by auto-oxidation.[7] During the synthesis of PEG reagents, trace amounts of water can lead to the formation of PEG diols, which can be a difficult-to-remove impurity.[8]
Q4: How can I monitor the progress of my conjugation reaction before purification?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for monitoring reaction progress. It allows you to track the consumption of starting materials and the formation of the desired product, confirming its molecular weight.[2][9] Thin-Layer Chromatography (TLC) can also be used, but visualization may require staining reagents (e.g., potassium permanganate) if the compounds are not UV-active.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound conjugates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | The inherent flexibility and polydispersity of PEG chains can cause peak broadening.[3][4] Secondary interactions with the silica backbone of the column. | Use a shallower gradient during elution to improve peak shape.[3] Increase the column temperature (e.g., 30-50 °C) to improve peak sharpness.[5] Add a stronger ion-pairing agent (if applicable) or adjust the mobile phase pH. |
| Low Recovery of Product | The conjugate is irreversibly binding to the chromatography column.[10] The product is precipitating on the column under the buffer conditions used. The compound is unstable in the mobile phase (e.g., acidic conditions with TFA). | For RP-HPLC, try a different stationary phase (e.g., C8 or C4 instead of C18) to reduce strong hydrophobic interactions.[3] Ensure the sample is fully dissolved in the mobile phase before injection. Perform a column wash with a very strong solvent (e.g., 100% Isopropanol) to check for irreversibly bound product. |
| Co-elution of Product and Unreacted Starting Material | The chosen chromatographic method lacks sufficient resolution. The hydrophobicity or size difference between the product and impurity is minimal. | Optimize the RP-HPLC gradient; make it shallower over the region where the compounds elute to increase separation.[2] Experiment with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity. For silica gel chromatography, try ternary solvent systems (e.g., CHCl₃/EtOH/IPA) which can offer better separation for PEG-containing compounds.[1] |
| Streaking on Silica Gel TLC/Column | The high polarity of the PEG linker causes strong, non-ideal interactions with the silica stationary phase.[1] | Avoid highly polar single solvents like pure methanol for elution. Use a gradient of methanol in a less polar solvent like DCM or CHCl₃.[1] Consider adding a small amount of a modifier like triethylamine (B128534) (TEA) for basic compounds or acetic acid for acidic compounds to improve peak shape. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for purifying a conjugate of this compound.
1. Materials and Reagents:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).
-
Sample: Crude reaction mixture, filtered through a 0.22 µm syringe filter.
2. Procedure:
-
System Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes at a stable flow rate (e.g., 1 mL/min).[2]
-
Sample Injection: Inject the filtered crude sample onto the column. Optimize the injection volume to prevent column overloading.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient could be 5% to 95% Mobile Phase B over 30-40 minutes.[2] The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions based on the detector signal (e.g., UV, ELSD, or MS).
-
Analysis and Pooling: Analyze the collected fractions by LC-MS to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization (freeze-drying), especially if the product is non-volatile.
Protocol 2: Flash Chromatography on Silica Gel
This method is suitable for purifying the linker or small molecule conjugates on a larger scale.
1. Materials and Reagents:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Eluent System (example): A gradient of Solvent B into Solvent A.
-
Solvent A: Chloroform (CHCl₃) or Dichloromethane (DCM).
-
Solvent B: A mixture of 1:1 Ethanol/Isopropanol (EtOH/IPA).[1]
-
-
Sample: Crude product adsorbed onto a small amount of silica gel.
2. Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Look for a system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities. Users have reported that CHCl₃ with an EtOH/IPA mixture provides better separation than standard methanol-based systems for PEG compounds.[1]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Sample Loading: Load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the initial solvent system. Gradually increase the percentage of the more polar solvent (Solvent B) to elute the compounds. A slow, shallow gradient is often more effective.[1]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC and/or LC-MS to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes for purifying this compound conjugates.
Caption: General experimental workflow for the purification of PEG conjugates.
Caption: Troubleshooting logic for broad peaks in RP-HPLC purification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
stability issues with sulfone-based linkers in plasma
Welcome to the technical support center for sulfone-based linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of sulfone-based linkers in plasma and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are sulfone-based linkers and why are they used in bioconjugation?
A1: Sulfone-based linkers, such as phenyloxadiazole sulfones, are used to connect molecules, most notably in the creation of antibody-drug conjugates (ADCs).[1][2][3] They are employed as an alternative to more traditional linkers, like maleimides, due to their enhanced stability in plasma.[4][5] This stability is crucial for ensuring that the conjugated payload (e.g., a cytotoxic drug) remains attached to the antibody while in circulation, preventing premature release and off-target toxicity.[6]
Q2: How does the stability of sulfone-based linkers compare to maleimide-based linkers in plasma?
A2: Sulfone-based linkers have demonstrated significantly improved stability in human plasma compared to their maleimide (B117702) counterparts.[1][2][7] Maleimide-based linkers are susceptible to a process called thioether exchange, where thiols present in plasma (like those in albumin) can react with the linker and displace the conjugated payload.[1][3][5] Sulfone linkers are more resistant to this exchange, leading to a longer circulation half-life of the intact conjugate.[5]
Q3: What is the primary mechanism of instability for maleimide linkers that sulfone linkers overcome?
A3: The primary instability mechanism for maleimide linkers in plasma is the retro-Michael reaction, also known as thioether exchange.[8] This reaction is facilitated by the presence of endogenous thiols, such as glutathione (B108866) and albumin, which are abundant in plasma.[8] The heteroaromatic structure of phenyloxadiazole sulfone linkers is thought to contribute to their enhanced stability and resistance to this nucleophilic attack.[5]
Q4: Does the conjugation site on the antibody affect the stability of sulfone-based linkers?
A4: Studies have shown that the stability of sulfone-based linkers is less dependent on the specific site of conjugation on the antibody compared to maleimide linkers.[1][5] For maleimide conjugates, the stability can vary significantly depending on the location of the cysteine residue used for attachment.[1][5]
Troubleshooting Guides
Issue 1: Premature payload release observed in plasma stability assays.
-
Possible Cause: You may be using a maleimide-based linker which is known to be labile in plasma due to thioether exchange.[1][3][4][5]
-
Solution: Consider replacing the maleimide linker with a sulfone-based linker, such as a phenyloxadiazole sulfone.[1] This has been shown to significantly improve conjugate stability in human plasma.[1][2][3][4]
Issue 2: Inconsistent results in plasma stability studies.
-
Possible Cause: If you are using a maleimide linker, the conjugation site might be influencing stability. Some sites are more prone to thioether exchange than others.[1][5]
-
Solution:
Issue 3: Low conjugation efficiency with sulfone linkers.
-
Possible Cause: The reaction kinetics of sulfone linkers with thiols can be slower compared to maleimide linkers.[5][10]
-
Solution: Optimize the reaction conditions. Increasing the reaction temperature from room temperature to 37°C for 1 to 2 hours can improve the labeling efficiency of sulfone compounds without compromising their chemoselectivity.[5]
Data Presentation
Table 1: Comparative Stability of Sulfone vs. Maleimide Conjugates in Human Plasma.
| Linker Type | Conjugation Site on Antibody | Incubation Time (hours) | % Intact Conjugate | Reference |
| Maleimide | Fc-S396C | 72 | ~20% | [1][5] |
| Sulfone | Fc-S396C | 72 | Significantly more stable than maleimide | [1][5][10] |
| Maleimide | LC-V205C | 72 | ~80% | [1][5] |
| Sulfone | LC-V205C | 72 | ~80% | [10] |
| Phenyloxadiazole Sulfone | Antibody Conjugate | 72 | Significantly more stable than maleimide | [8] |
Note: The stability of the maleimide conjugate is highly dependent on the conjugation site, whereas the sulfone conjugate shows more consistent and overall improved stability.
Experimental Protocols
Protocol: Assessing ADC Stability in Human Plasma
This protocol provides a general framework for evaluating the stability of your antibody-drug conjugate in vitro.
-
Materials and Reagents:
-
Test ADC (with sulfone or other linker)
-
Control ADC (e.g., with a maleimide linker)
-
Human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS/MS, ELISA reader)[11][12]
-
Reagents for sample processing (e.g., protein A beads for immunoaffinity capture, protein precipitation solvents)[9][13]
-
-
Experimental Procedure:
-
Incubation: Dilute the ADC to a final concentration in plasma. Incubate the samples at 37°C.[9]
-
Time Points: Collect aliquots of the plasma samples at predetermined time points (e.g., 0, 6, 24, 48, 72, and 144 hours).[9][14] Immediately freeze the aliquots at -80°C to quench any reaction.
-
Sample Processing:
-
For Intact ADC Analysis (LC-MS or ELISA):
-
For Released Payload Analysis (LC-MS/MS):
-
Thaw the plasma samples.
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).[9]
-
Centrifuge to pellet the proteins and collect the supernatant containing the released payload.
-
-
-
Analysis:
-
Analyze the processed samples by a validated analytical method (e.g., LC-MS, ELISA) to determine the concentration of the intact ADC or the released payload.[15]
-
-
Data Interpretation:
-
Plot the percentage of intact ADC or the concentration of free payload against time.
-
Calculate the half-life (t1/2) of the ADC in plasma to quantify its stability.[9]
-
-
Mandatory Visualization
Caption: Comparative stability of Maleimide vs. Sulfone linkers in plasma.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Scilit [scilit.com]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Avoiding Aggregation in PEGylated Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot aggregation issues during the PEGylation of protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation is a multifaceted issue that can stem from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions that can lead to aggregation.
-
Suboptimal Reaction Conditions: A protein's stability and solubility are highly dependent on factors like pH, temperature, and buffer composition. Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.
-
Poor Reagent Quality: Impurities or a significant percentage of bifunctional species in a PEG reagent intended to be monofunctional can cause unintended cross-linking and aggregation.
-
PEG-Protein Interactions: While PEG is generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.
-
Inherent Protein Instability: Some proteins are naturally prone to aggregation due to their amino acid sequence and tertiary structure. For instance, the presence of a free cysteine can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques are available to detect and quantify protein aggregation. It is often recommended to use a combination of methods to gain a comprehensive understanding of the aggregation profile.
| Technique | Principle | Information Provided | Typical Size Range Detected |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[1] | Soluble aggregates |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution based on their Brownian motion. | Detects the presence of larger aggregates and provides an intensity-based size distribution. | 1 nm to >1 µm |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing conditions. | Reveals high-molecular-weight species corresponding to covalent aggregates, especially under non-reducing conditions. | Wide range |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Combines SEC separation with MALS detection for absolute molecular weight determination. | Provides the absolute molar mass of eluting species, allowing for precise identification and quantification of monomers and aggregates.[1][2][3][4][5][6][7][8] | Soluble aggregates |
Q3: What is the impact of PEG size and structure on aggregation?
A3: The size and architecture (linear vs. branched) of the PEG chain can influence aggregation, although the effects can be protein-dependent.
-
PEG Size: Larger PEG chains generally provide a greater steric shield, which can help prevent protein-protein interactions and reduce aggregation.[9] However, the relationship is not always linear, and an optimal PEG size may need to be determined empirically for each protein.
-
PEG Structure: Branched PEGs can offer a more compact and dense "umbrella-like" protective layer around the protein compared to linear PEGs of the same molecular weight.[10] This can be more effective at preventing aggregation for some proteins. However, studies comparing linear and branched PEGs have shown that there may not be a significant difference in the hydrodynamic radii of the resulting conjugates when the total molecular weight of the attached PEG is the same.[11][12][13]
| PEG Parameter | General Effect on Aggregation | Considerations |
| Increasing PEG Size (e.g., 5 kDa to 20 kDa) | Generally decreases aggregation due to increased steric hindrance. | May lead to a decrease in biological activity; the optimal size is protein-specific. |
| Branched vs. Linear PEG | Branched PEGs may offer better protection due to a more compact structure. | Can be more expensive and may have different pharmacokinetic profiles. No significant difference in hydrodynamic radius for the same total PEG molecular weight has been observed in some studies.[11][12][13] |
Troubleshooting Guide
Problem: Immediate precipitation or cloudiness upon adding the PEG reagent.
Problem: Aggregation occurs gradually during the incubation period.
Problem: Low yield of PEGylated product and presence of aggregates.
Strategies to Minimize Aggregation
1. Optimization of Reaction Conditions
Systematic screening of reaction parameters is crucial to minimize aggregation.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Lower concentrations reduce the probability of intermolecular interactions.[14] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A lower ratio can reduce the extent of modification and potential cross-linking.[14] |
| pH | 7.2 - 8.5 (for NHS esters) | Balances amine reactivity with protein stability and minimizes hydrolysis of the PEG reagent.[15] |
| Temperature | 4°C to Room Temperature | Lower temperatures can enhance protein stability, though it may slow down the reaction rate.[15] |
| Reaction Time | 30 min to 4 hours | Shorter reaction times can limit the protein's exposure to potentially destabilizing conditions. |
2. Use of Stabilizing Excipients
Adding excipients to the reaction buffer can significantly enhance protein stability and prevent aggregation.
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) or 0.3 M minimum | Preferential exclusion, vitrification, stabilization of the native protein structure.[16] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Can suppress non-specific protein-protein interactions and increase protein solubility.[17] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can stabilize proteins by binding to hydrophobic regions.[16] |
Experimental Protocols
Protocol 1: NHS-Ester Mediated PEGylation of a Protein
This protocol describes a general procedure for the PEGylation of a protein using an amine-reactive NHS-ester PEG derivative.
Materials:
-
Protein of interest
-
mPEG-NHS ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., SEC column)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction: Slowly add the desired molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable method such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
Analysis: Characterize the purified conjugate for the degree of PEGylation and the presence of aggregates using techniques like SDS-PAGE, SEC-MALS, and DLS.
Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This protocol outlines the general procedure for analyzing a PEGylated protein sample for aggregates using SEC-MALS.[1][2][3][4][5][6][7][8]
Materials:
-
HPLC or FPLC system
-
SEC column appropriate for the size range of the protein and its potential aggregates
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
-
UV detector
-
Mobile phase (e.g., PBS)
-
PEGylated protein sample
Procedure:
-
System Preparation: Equilibrate the SEC column and all detectors with the filtered and degassed mobile phase until stable baselines are achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large particulates. Dilute the sample in the mobile phase to an appropriate concentration for detection.
-
Injection: Inject a precise volume of the prepared sample onto the equilibrated SEC column.
-
Data Collection: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Data Analysis: Use appropriate software to analyze the data. The combination of signals from the three detectors allows for the determination of the absolute molar mass and size of the species eluting at each time point. This enables the quantification of monomer, dimer, and higher-order aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. wyatt.com [wyatt.com]
- 4. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEGylated Compounds
Welcome to the technical support center for the Boc deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of a PEGylated compound incomplete?
Incomplete Boc deprotection is a common issue that can stem from several factors, particularly when working with sterically bulky PEG chains.[1] The primary reasons include:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion.[1][2] Trifluoroacetic acid (TFA) is a common reagent for this purpose.[3][4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[2][3] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[3][5]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, especially those with a high molecular weight, can create significant steric hindrance. This bulkiness can physically block the acidic reagent from accessing the Boc-protected amine, slowing down or preventing the deprotection reaction.[1][4]
-
Poor Solubility: For the deprotection reaction to be efficient, the PEGylated compound must be fully dissolved in the reaction solvent.[1] Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[2][3]
-
Moisture Contamination: The presence of water in the reaction mixture can reduce the effective concentration of the acid, potentially leading to incomplete deprotection.[5]
Q2: I am observing side products after the deprotection reaction. What could be the cause and how can I prevent them?
The formation of side products during Boc deprotection is often related to the reactive tert-butyl cation generated during the reaction or the harshness of the acidic conditions.[1] Common side products and their prevention strategies are:
-
t-Butylation: The electrophilic tert-butyl cation can react with nucleophilic functional groups on your molecule, such as tryptophan or methionine residues, leading to unwanted t-butylation.[1][6]
-
Solution: The addition of a "scavenger" to the reaction mixture can trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole.[1][7]
-
-
Trifluoroacetylation: When using Trifluoroacetic Acid (TFA) for deprotection, the trifluoroacetate (B77799) anion can act as a nucleophile and acylate the newly formed free amine, resulting in a trifluoroacetylated side product.[1]
-
Solution: Consider using a different acid, such as HCl in dioxane, which does not have a nucleophilic counter-ion like trifluoroacetate.[1]
-
-
Degradation of Acid-Sensitive Groups: If your PEGylated compound contains other acid-labile functional groups (e.g., esters, acetals), they may be cleaved under the strong acidic conditions required for Boc deprotection.[1] One researcher reported a 10-20% loss of ester bonds when using TFA for deprotection.[8]
-
Solution: Using milder deprotection conditions or an alternative deprotection method that is orthogonal to the sensitive groups is recommended.[9] For instance, HCl in EtOAc was found to achieve complete deprotection without ester bond cleavage, although it required a longer reaction time (6 hours) compared to TFA (30 minutes).[8]
-
Q3: How can I monitor the progress of the deprotection reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and ensure complete deprotection.[2] Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the disappearance of the starting material and the appearance of the deprotected product.[3][5] The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting incomplete Boc deprotection of PEGylated compounds.
Issue: Incomplete Deprotection
Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.[5]
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time | Scavenger (if needed) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[4] | 0°C to Room Temperature[4] | 1-2 hours[4] | Triisopropylsilane (TIS), 2.5-5% (v/v)[4] | Most common and generally effective method. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453) | 4 M[4] | Room Temperature | 1-4 hours[4] | --- | A stronger acid system for more challenging deprotections.[4] |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents[4] | Room Temperature | Overnight[4] | --- | Milder alternative to strong Brønsted acids.[4] |
Table 2: User Experience Comparing TFA and HCl for Deprotection of a Boc-protected Amino Acid on a PEG Chain via an Ester Linkage
| Reagent/Solvent | Reaction Time | Deprotection Efficiency | Ester Bond Cleavage |
| TFA in DCM | 30 minutes | 100% | 10-20% |
| HCl in EtOAc | 6 hours | 100% | None observed |
| Data adapted from a user experience.[8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is suitable for most Boc-protected PEGylated amines.[4]
-
Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3][4]
-
Cooling: Cool the solution to 0°C in an ice bath.[4]
-
Reagent Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[4] If the substrate contains functional groups susceptible to alkylation, add TIS (2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.[3][4] The reaction is typically complete within 1-2 hours.[4]
-
Work-up:
-
Option A (Direct Use): Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the residue with toluene (B28343) (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[3][4]
-
Option B (Neutralization): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3][4]
-
Option C (Precipitation): Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt. Collect the precipitate by filtration.[4]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is an alternative for substrates where TFA/DCM is not effective or causes side reactions.[4]
-
Dissolution: Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.
-
Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (typically 4-10 equivalents).[1]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-6 hours).[1]
-
Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine. The product can often be precipitated and collected by filtration.
Mandatory Visualization
Caption: Boc deprotection of a PEGylated compound.
References
strategies to improve the pharmacokinetics of PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the development of Proteolysis Targeting Chimeras (PROTACs), with a focus on improving their pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges observed with PROTACs?
A1: Due to their large molecular weight and complex structures, PROTACs often fall "beyond the Rule of Five" and present several pharmacokinetic challenges.[1][2] These include:
-
Low Aqueous Solubility: High hydrophobicity can lead to poor dissolution and limit absorption.[3][4]
-
Poor Cell Permeability: The large size and polarity of PROTACs can hinder their ability to cross cell membranes and reach intracellular targets.[3][5][6]
-
Metabolic Instability: PROTACs, particularly the linker component, can be susceptible to rapid metabolism by enzymes like cytochrome P450s (CYPs), leading to rapid clearance.[2][7]
-
Rapid Clearance and Short Half-Life: High plasma clearance due to metabolism and other elimination pathways can result in a short duration of action.[2][4]
-
High P-glycoprotein (P-gp) Efflux: PROTACs can be substrates for efflux transporters, which actively pump them out of cells, reducing intracellular concentration.[8]
-
Concentration-Dependent "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can predominate over the productive ternary complex, leading to reduced efficacy.[3][9]
Q2: How does the choice of E3 ligase ligand affect the pharmacokinetics of a PROTAC?
A2: The E3 ligase ligand is a critical component that significantly influences a PROTAC's drug-like properties.[10] Ligands for Cereblon (CRBN) are generally smaller and more "oral drug-like" compared to those for the von Hippel-Lindau (VHL) E3 ligase.[11] Consequently, CRBN-based PROTACs, such as ARV-110 and ARV-471, have shown better potential for oral bioavailability.[11] Exploring novel E3 ligases with tissue-specific expression can also be a strategy to improve the therapeutic window and reduce off-target effects.[12]
Q3: What is the role of the linker in determining PROTAC pharmacokinetics?
A3: The linker is the most synthetically flexible part of a PROTAC and plays a crucial role in its overall pharmacokinetic profile.[1][8] The linker's length, composition, and rigidity affect solubility, metabolic stability, and cell permeability.[][] For instance, replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures, like a 1,4-disubstituted phenyl ring, has been shown to improve metabolic stability and cellular permeability.[1][11] However, the optimal linker design is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[1][15]
Q4: Can formulation strategies overcome the inherent poor PK properties of PROTACs?
A4: Yes, formulation strategies are a promising approach to address the physicochemical challenges of PROTACs.[3][5] Various drug delivery systems can enhance solubility and bioavailability. These include polymeric micelles, emulsions, amorphous solid dispersions, and lipid-based nanoparticles (LNPs).[4][5] For in vivo studies, formulating PROTACs with solubilizing agents like Solutol® EL or cyclodextrins can significantly improve absorption.[2]
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability
Your PROTAC shows low exposure after oral administration.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Low Aqueous Solubility | 1. Formulation: Develop an amorphous solid dispersion or a lipid-based formulation (e.g., SMEDDS/SNEDDS).[16] 2. Particle Size Reduction: Use micronization or nano-milling to increase the surface area for dissolution.[16] 3. Co-administration with Food: For clinical studies, administration with food can improve solubility in biorelevant fluids.[6] | Improved dissolution and absorption, leading to higher plasma concentrations. |
| Poor Permeability | 1. Structural Modification: Introduce intramolecular hydrogen bonds to create a more compact, "ball-like" structure, reducing polarity and size.[6][11] 2. Linker Optimization: Replace flexible linkers with rigid cyclic linkers. Avoid multiple amide motifs in the linker.[11][17] 3. Prodrug Approach: Add a lipophilic group to a ligand to create a prodrug that is cleaved intracellularly.[11] | Enhanced ability to cross the intestinal membrane and increased systemic exposure. |
| High First-Pass Metabolism | 1. Linker Modification: Alter the linker's length, anchor points, or use cyclic linkers to block metabolic "soft spots".[6][11] 2. Metabolic Stability Assays: Identify metabolic hotspots using in vitro assays (see Experimental Protocols) and perform targeted chemical modifications.[1] | Reduced pre-systemic metabolism and increased fraction of the dose reaching systemic circulation. |
Issue 2: Low Cellular Potency in In Vitro Assays
Your PROTAC is active in biochemical assays but shows weak degradation activity in cells.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Poor Cell Permeability | 1. Linker Optimization: Replace hydrophilic PEG linkers with more lipophilic alkyl chains or rigid aromatic structures.[1][11] 2. Introduce Basic Nitrogen: Incorporate basic nitrogen atoms into aromatic rings or alkyl linkers to improve solubility without sacrificing permeability.[11] 3. Intramolecular Hydrogen Bonds: Redesign the PROTAC to favor a conformation that masks polar groups.[6] | Increased intracellular concentration of the PROTAC, leading to more potent target degradation. |
| P-gp Efflux | 1. Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This often requires iterative medicinal chemistry efforts.[8] 2. Co-dosing with Inhibitors: In experimental settings, co-dosing with a known P-gp inhibitor can confirm if efflux is the primary issue.[16] | Reduced efflux and higher intracellular accumulation, resulting in improved degradation efficacy. |
| Metabolic Instability in Cells | 1. In Vitro Metabolic Stability: Assess stability in human liver microsomes (HLM) or hepatocytes (see Experimental Protocols).[1][7] 2. Linker Rigidification: Incorporate cyclic moieties into the linker to enhance metabolic stability.[1] | Longer intracellular half-life, allowing for sustained target engagement and degradation. |
Quantitative Data Summary
The choice of linker significantly impacts key pharmacokinetic parameters. The following table summarizes representative data illustrating these effects. Note: Direct comparisons across different studies can be challenging due to variations in targets, E3 ligases, and molecular scaffolds.[1]
| Linker Type | Key Physicochemical Property | Impact on Pharmacokinetics |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible | Pros: Good aqueous solubility.[] Cons: Often leads to poor cell permeability and high metabolic liability.[1] |
| Alkyl Chains | Hydrophobic, flexible | Pros: Can improve cell permeability compared to PEG.[1] Cons: May decrease aqueous solubility; can be susceptible to metabolism.[] |
| Rigid Linkers (e.g., incorporating cyclic moieties) | Constrained conformation | Pros: Enhanced metabolic stability and improved cellular permeability.[1][17] Cons: May require more complex synthesis; can restrict the formation of a stable ternary complex if not optimized.[1] |
Visualizations
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. mdpi.com [mdpi.com]
- 6. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. How to Address the Challenges of PROTAC Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. precisepeg.com [precisepeg.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: A Focus on m-PEG3-Sulfone-PEG3-Boc and its Alternatives
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker is not merely a spacer but plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive comparison of m-PEG3-Sulfone-PEG3-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, with other common PROTAC linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Central Role of the Linker in PROTAC Function
The linker's length, chemical composition, and rigidity are critical determinants of a PROTAC's performance.[3] These characteristics profoundly influence the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][5] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to enhanced ubiquitination and subsequent degradation of the target protein.[3]
This compound: A PEG-based Linker
This compound is a PROTAC linker that incorporates polyethylene glycol (PEG) units.[6][7] PEG linkers are widely used in PROTAC design due to their ability to improve the solubility and permeability of the resulting PROTAC molecule.[8] The sulfone group within the linker can also influence the linker's conformation and physicochemical properties. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.
Comparative Analysis of PROTAC Linker Types
PROTAC linkers are broadly categorized into flexible linkers (such as PEG and alkyl chains) and rigid linkers. Each class possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers provide conformational freedom, which can be advantageous for the formation of a productive ternary complex.
-
Polyethylene Glycol (PEG) Linkers: These are composed of repeating ethylene (B1197577) glycol units.
-
Advantages:
-
Disadvantages:
-
-
Alkyl Chains: These are the simplest form of flexible linkers, consisting of a chain of methylene (B1212753) groups.
-
Advantages:
-
Synthetically straightforward.
-
Can be effective in promoting potent degradation.
-
-
Disadvantages:
-
Can increase the lipophilicity of the PROTAC, potentially leading to poor solubility and off-target effects.
-
-
Rigid Linkers
Rigid linkers incorporate cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles to constrain the conformation of the PROTAC.[2]
-
Advantages:
-
Disadvantages:
Quantitative Data Comparison
The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[12] The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of key therapeutic targets.
Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions.
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 1.8 | >95 | [13] |
| BRD4 | CRBN | Alkyl | 292 | 76 | [13] |
| BTK | CRBN | PEG (4 units) | 1-40 | N/A | [1] |
| FAK | CRBN | PEG (variable) | 3.0 | N/A | [14] |
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PROTAC 1 | PEG-based | 0.6 | [15] |
| PROTAC 2 | Amide-based | 0.08 | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
This assay directly measures the reduction of target protein levels within cells after PROTAC treatment.[12]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay assesses the ability of a PROTAC to induce the formation of a ternary complex in live cells.[4]
-
Cell Line Generation:
-
Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
-
Cell Plating and Labeling:
-
Plate the cells in a white, opaque microplate.
-
Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Luminescence Measurement:
-
Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.[4]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a PROTAC across an artificial membrane.[11]
-
Preparation of Plates:
-
Coat a 96-well filter plate with a lipid solution to form the artificial membrane.
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Preparation of Donor Plate:
-
Dissolve the PROTAC compound in a suitable buffer in a separate 96-well donor plate.
-
-
Incubation:
-
Place the filter plate on top of the acceptor plate and add the donor plate on top of the filter plate.
-
Incubate the assembly to allow the compound to diffuse from the donor to the acceptor compartment.
-
-
Quantification:
-
After incubation, quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) based on the compound concentration in the acceptor well, the incubation time, and the membrane surface area.[11]
-
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the synthesis, characterization, and evaluation of PROTACs with different linker compositions.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like this compound and other PEG derivatives offer advantages in terms of solubility and synthetic accessibility, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of various linker types, including alkyl chains and more rigid structures, is often necessary to identify the ideal candidate that balances potent degradation activity with favorable drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of different PROTAC linkers, enabling the rational design of next-generation protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. amsbio.com [amsbio.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Stability Showdown: Sulfone Linkers Emerge as a More Robust Alternative to Maleimides in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a critical factor determining its therapeutic efficacy and safety. An unstable linker can lead to premature release of the payload in systemic circulation, causing off-target toxicity and reducing the amount of active agent that reaches the target site. This guide provides an objective comparison of sulfone and maleimide (B117702) linkers, two prominent classes of thiol-reactive chemistries, with a focus on their relative stability, supported by experimental data.
Maleimide-based linkers have historically been the workhorse for conjugating payloads to cysteine residues on antibodies and other proteins.[1] Their popularity stems from the rapid and specific reaction of the maleimide group with thiols under mild physiological conditions.[] However, the resulting thiosuccinimide bond is susceptible to degradation in vivo. In contrast, sulfone-based linkers have been developed as a next-generation alternative, designed specifically to overcome the stability limitations of maleimides.[3][4][5]
The Chemistry of Stability: Reaction and Degradation Pathways
The stability of a linker is intrinsically tied to its chemical structure and reaction mechanism. Maleimide and sulfone linkers differ significantly in the bonds they form and their susceptibility to cleavage in a biological environment.
Maleimide Linkers: A Reversible Bond
Maleimide linkers react with thiol groups via a Michael addition reaction to form a thioether bond within a thiosuccinimide ring.[][6] While this reaction is efficient, the resulting linkage is not always stable. In the thiol-rich environment of the plasma, which contains molecules like glutathione (B108866) and human serum albumin, the thiosuccinimide conjugate can undergo a reverse Michael reaction.[7][8][9] This process leads to deconjugation and the potential for the payload to be transferred to other circulating thiols, a primary cause of off-target toxicity and reduced efficacy.[9][10]
A competing reaction that can occur post-conjugation is the hydrolysis of the thiosuccinimide ring.[11] This ring-opening process forms a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction, effectively "locking" the payload onto the antibody.[7][12] The overall stability of a traditional maleimide-based conjugate is therefore a race between the undesirable retro-Michael reaction and the stabilizing hydrolysis.[7][8] To address this inherent instability, "self-hydrolyzing" maleimides have been engineered to accelerate this stabilizing ring-opening reaction.[12][13]
Sulfone Linkers: A Stable and Irreversible Alternative
Sulfone linkers, such as phenyloxadiazole sulfones, react with cysteine and selenocysteine (B57510) residues to form a stable, irreversible thioether bond.[3][4] The reaction mechanism, which involves the displacement of a methyl sulfone leaving group, results in a conjugate that is not susceptible to the retro-Michael reaction.[3] This inherent stability prevents the payload exchange with plasma thiols, offering a significant advantage over traditional maleimide linkers.[3][14]
Quantitative Comparison of Linker Stability
Experimental data from plasma stability assays consistently demonstrate the superior stability of sulfone linkers compared to their maleimide counterparts. These assays typically involve incubating the conjugate in human plasma at 37°C and monitoring the percentage of intact conjugate over time.
| Linker Type | Conjugate System | Incubation Conditions | % Intact Conjugate / Stability Metric | Reference(s) |
| Phenyloxadiazole Sulfone | Trastuzumab (THIOMAB) Conjugate | Human Plasma, 37°C | ~90% remaining after 1 month | [4][15] |
| Conventional Maleimide | Trastuzumab (THIOMAB) Conjugate | Human Plasma, 37°C | ~50% remaining after 1 month | [4][15] |
| Phenyloxadiazole Sulfone | Anti-ROR1 scFv-Fc-Selenocysteine | Human Plasma, 37°C | Stable for >24 hours ; no exchange with albumin observed | [3] |
| Conventional Maleimide | Anti-ROR1 scFv-Fc-Selenocysteine | Human Plasma, 37°C | Majority transferred to albumin within 4 hours | [3] |
| Mono-sulfone PEG | Engineered Hemoglobin | 1 mM Glutathione, 37°C | >90% remaining after 7 days | [14] |
| Conventional Maleimide PEG | Engineered Hemoglobin | 1 mM Glutathione, 37°C | <70% remaining after 7 days | [14] |
Table 1: Comparative stability of sulfone and maleimide conjugates in plasma and thiol-rich environments.
The data clearly indicate that under identical physiological conditions, sulfone-linked conjugates exhibit significantly less payload loss over extended periods. For instance, a trastuzumab conjugate made with a phenyloxadiazole sulfone linker retained approximately 90% of its payload after a month in human plasma, whereas the analogous maleimide conjugate lost nearly half of its payload in the same timeframe.[4][15]
Experimental Protocols for Stability Assessment
Reproducible and standardized protocols are essential for accurately evaluating and comparing linker stability. The in vitro plasma stability assay is a cornerstone experiment in this process.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a bioconjugate and quantify payload loss in plasma over time.
Materials:
-
Bioconjugate (ADC) sample
-
Control unconjugated antibody
-
Plasma from a relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or ELISA
Procedure:
-
Dilute the bioconjugate to a final concentration (e.g., 50-100 µg/mL) in pre-warmed plasma.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 4, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot of the plasma/conjugate mixture.
-
Immediately freeze the collected aliquots at -80°C to quench any further reaction.
-
Analyze the samples to determine the concentration of the intact conjugate. This can be done using various methods:
-
LC-MS: For intact mass analysis to directly measure the drug-to-antibody ratio (DAR) and identify deconjugated species.
-
ELISA: A dual-antibody ELISA can be used, with one antibody capturing the antibody portion of the conjugate and a second antibody detecting the payload.
-
-
Plot the percentage of intact conjugate or average DAR as a function of time to determine the stability profile and half-life of the linker.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Beyond PEG: A Comparative Guide to PROTAC® Linker Alternatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in early-stage development, the field is rapidly evolving. This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or poor metabolic stability, thereby compromising degradation efficiency.[][4] This guide explores the performance of various linker classes as alternatives to the commonly used PEG-based linkers, providing a data-driven perspective on their relative merits and drawbacks.
The Expanding Toolbox: An Overview of Linker Alternatives
Beyond the flexible and hydrophilic PEG chains, a diverse array of linker chemistries are being employed to fine-tune PROTAC performance. These can be broadly categorized as:
-
Alkyl Chains: Simple, hydrophobic, and synthetically accessible, these linkers offer a high degree of flexibility. However, their lipophilicity can negatively impact aqueous solubility.[4]
-
Rigid Linkers (Cyclic & Aromatic): Incorporating structures like piperazine (B1678402), piperidine (B6355638), or phenyl rings introduces conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability, metabolic stability, and cell permeability.[4][5]
-
Triazole Linkers: Often synthesized via "click chemistry," these five-membered heterocyclic rings provide a rigid, planar, and metabolically stable connection.[4]
The choice of linker is not trivial and can significantly influence the biological activity of the resulting PROTAC.[6] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing of various linker types and lengths.[7]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters.
Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
Table 1: Comparison of Linkers for Androgen Receptor (AR) Degradation
| PROTAC | E3 Ligase Recruited | Linker Type | DC50 (nM) (VCaP cells) | Dmax (%) (VCaP cells) | Reference(s) |
| ARD-69 | VHL | Rigid (Piperidine/Piperazine-like) | 0.76 | >95% | [1][8] |
| ARV-110 | Cereblon | Not specified (likely flexible) | ~1 | >90% | [1] |
| ARD-266 | VHL | Not specified | 1 | >95% | [1] |
This table highlights the exceptional potency of ARD-69, which utilizes a rigid linker containing piperidine and piperazine-like moieties. Its sub-nanomolar DC50 value underscores the potential of rigid linkers in optimizing PROTAC efficiency.[5]
Table 2: Comparison of Linkers for Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC | E3 Ligase Recruited | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| ARV-825 | Cereblon | PEG/Alkyl | < 1 | Not Reported | Burkitt's Lymphoma | [7] |
| MZ1 | VHL | PEG/Alkyl | 8 | ~100% | H661 | [7] |
| PROTAC with Piperazine Linker | VHL | Rigid (Piperazine) | < 1 | Not Reported | LNCaP, VCaP | [7] |
| PROTAC 3 | Cereblon | Clickable (Triazole) | 0.1 - 0.3 | Not Reported | RS4;11 | [7] |
This comparison for BRD4 degraders showcases that various linker strategies can lead to highly potent molecules. Notably, PROTACs with rigid piperazine and clickable triazole linkers have demonstrated picomolar to low nanomolar efficacy.
Table 3: Impact of Linker on Permeability
| PROTAC Target | E3 Ligase | Linker Type | Key Finding | Reference(s) |
| ERK5 | VHL | Varied (Alkyl, PEG, Piperazine) | High permeability correlated with the PROTAC's ability to adopt folded conformations that shield polar surface area. | [9][10] |
| Androgen Receptor | VHL/Cereblon | Varied | Short, lipophilic linkers with ionizable groups may result in more permeable and soluble compounds. | [11] |
Permeability is a critical factor for PROTAC efficacy. Studies suggest that linkers that allow the molecule to adopt a more compact, less polar conformation in lipid environments can enhance cell penetration.[9][10]
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the PROTAC Puzzle: A Comparative Guide to Structural Validation
For researchers, scientists, and drug development professionals, establishing the precise structure and mechanism of a Proteolysis Targeting Chimera (PROTAC) is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key analytical methods for validating PROTAC structure, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
The unique tripartite nature of a PROTAC—comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker—necessitates a multi-faceted analytical approach to confirm its structure, its ability to form a productive ternary complex, and its downstream functional consequences. This guide will delve into the primary methodologies employed for this purpose, comparing their strengths, limitations, and the types of data they generate.
Biophysical Methods: Probing the Dynamics of Interaction
A cornerstone of PROTAC validation lies in characterizing the binding events that lead to ternary complex formation. A suite of biophysical techniques is available to dissect these interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics.
Table 1: Comparison of Biophysical Methods for PROTAC Analysis
| Method | Parameters Measured | Typical Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd) | Medium to High | Low | Real-time, label-free analysis of binary and ternary complex formation.[1][2] | Requires immobilization of one binding partner, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile of binding.[1][3] | Requires large amounts of pure protein and is sensitive to buffer mismatches. |
| Differential Scanning Fluorimetry (DSF) | Protein thermal stability (Tm) | High | Low | Rapid screening for ligand binding by measuring changes in protein melting temperature.[1] | Indirect measure of binding; may not be suitable for all proteins. |
| Fluorescence Polarization (FP) | Binding affinity (KD) | High | Low | Homogeneous, in-solution assay suitable for high-throughput screening.[1][3] | Requires a fluorescently labeled probe; potential for interference from compound fluorescence. |
| Bio-layer Interferometry (BLI) | Binding affinity (KD), kinetics (ka, kd) | High | Low | Real-time, label-free analysis similar to SPR, but with a different detection principle.[1] | Immobilization is required; can be less sensitive than SPR for small molecule interactions. |
Structural Biology: Visualizing the Ternary Complex
Direct visualization of the PROTAC-mediated ternary complex at atomic resolution provides invaluable insights for structure-based drug design and optimization. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standards for this purpose, while Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information on structure and dynamics in solution.
Table 2: Comparison of Structural Biology Methods for PROTAC Analysis
| Method | Information Provided | Resolution | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the ternary complex.[3][4][5][6] | Atomic | Low | Provides precise atomic details of protein-protein and protein-ligand interactions.[3][5] | Requires well-diffracting crystals, which can be challenging to obtain for dynamic complexes.[4] |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of the ternary complex in a near-native state.[7][][9][10] | Near-atomic to atomic | Low | Can handle larger and more flexible complexes that are difficult to crystallize.[7][][9] | Resolution can be limited by sample heterogeneity and particle orientation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on protein-ligand binding interfaces, conformational changes, and dynamics in solution.[1][][12][13][14] | Atomic | Low | Provides information on the solution-state structure and dynamics of the complex.[][12][13] | Limited to smaller, well-behaved protein systems; requires isotopic labeling. |
Experimental Workflow for PROTAC Structural Validation
Caption: A typical workflow for the structural and functional validation of a PROTAC, starting from biophysical characterization to structural elucidation and cellular confirmation.
Mass Spectrometry: A Versatile Tool for PROTAC Analysis
Mass spectrometry (MS) has become an indispensable tool in the PROTAC field, offering a range of applications from confirming the identity of the synthesized PROTAC to quantifying target protein degradation in a cellular context.[15][16]
Table 3: Mass Spectrometry-Based Methods for PROTAC Validation
| Method | Application | Information Provided | Key Advantages |
| LC-MS/MS | PROTAC characterization and metabolite identification | Molecular weight confirmation, purity assessment, and identification of metabolites.[17] | High sensitivity and specificity for compound identification. |
| Native MS | Ternary complex analysis | Stoichiometry and relative abundance of binary and ternary complexes.[18][19][20] | Label-free analysis of non-covalent complexes in the gas phase.[19] |
| Quantitative Proteomics (e.g., TMT, SILAC) | Global protein degradation profiling | Potency (DC50) and selectivity of protein degradation across the proteome.[15][21] | Unbiased, global view of PROTAC-induced changes in protein abundance. |
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation and PROTAC recycling.
Cellular Assays: Confirming Function in a Biological Context
Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein within a cellular environment. A variety of cellular assays are employed to confirm this activity and elucidate the mechanism of action.
Table 4: Cellular Assays for PROTAC Validation
| Method | Information Provided | Throughput | Key Advantages |
| Western Blotting | Target protein degradation (DC50, Dmax).[22] | Low to Medium | Simple, widely available method for assessing protein levels. |
| Co-immunoprecipitation (Co-IP) | In-cell ternary complex formation.[22] | Low | Demonstrates the interaction of the target protein and E3 ligase in the presence of the PROTAC. |
| NanoBRET™/HiBiT Assays | Real-time measurement of ternary complex formation and protein degradation in live cells.[23][24] | High | Quantitative, live-cell analysis of PROTAC-induced events. |
| Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®) | Functional downstream effects of target degradation.[23] | High | Assesses the phenotypic consequences of PROTAC treatment. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction (PROTAC-E3 Ligase): Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity and kinetics.
-
Binary Interaction (PROTAC-Target): In a separate experiment, inject a constant concentration of the target protein mixed with serial dilutions of the PROTAC over a fresh flow cell to determine the affinity of the PROTAC for the target protein in solution.
-
Ternary Complex Formation: Inject a constant concentration of the target protein pre-incubated with varying concentrations of the PROTAC over the immobilized E3 ligase. An increase in binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for each interaction.
Native Mass Spectrometry for Ternary Complex Characterization
-
Sample Preparation: Prepare a solution containing the purified target protein, E3 ligase, and PROTAC in a volatile buffer such as ammonium (B1175870) acetate.
-
Nano-electrospray Ionization (nESI): Introduce the sample into the mass spectrometer using a nESI source under non-denaturing conditions to preserve non-covalent interactions.[15]
-
Mass Analysis: Acquire mass spectra under conditions that minimize in-source fragmentation.
-
Data Interpretation: Deconvolute the spectra to determine the molecular weights of the species present. Identify peaks corresponding to the individual proteins, binary complexes (PROTAC-target and PROTAC-E3 ligase), and the ternary complex.[15] The relative intensities of these peaks can provide a semi-quantitative measure of complex formation.[19]
Western Blotting for Protein Degradation
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[22] Include vehicle and negative controls.
-
Cell Lysis: Harvest cells and lyse in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[22]
Logical Relationship of PROTAC Validation Steps
Caption: A decision-making flowchart illustrating the logical progression of experiments in the validation of a PROTAC's structure and function.
References
- 1. oxfordglobal.com [oxfordglobal.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Protein Degrader Structure Determination Services [nanoimagingservices.com]
- 9. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 10. Applications and prospects of cryo-EM in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein structure and interactions elucidated with in-cell NMR for different cell cycle phases and in 3D human tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 14. azolifesciences.com [azolifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Protein Degradation and PROTACs [promega.jp]
The Optimal Span: A Comparative Guide to PEG Linker Length in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. A critical, and often underestimated, component of a PROTAC is the linker that connects the POI-binding warhead to the E3 ligase-recruiting moiety. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of how PEG linker length impacts the efficiency of protein degradation, supported by experimental data.
The Balancing Act: Linker Length and Degradation Efficacy
The linker in a PROTAC is not merely a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] An optimal linker length is crucial for inducing the necessary proximity and orientation for efficient ubiquitination.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination sites are not accessible.[2]
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50 : The half-maximal degradation concentration, representing the potency of the degrader.
-
Dmax : The maximum percentage of protein degradation, indicating the efficacy of the degrader.
The relationship between PEG linker length and degradation efficiency is often non-linear and highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization for each system.[3]
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation efficiency.
Table 1: Impact of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-PEG3 | 3x PEG units | 55 | 85 |
| PROTAC-PEG4 | 4x PEG units | 20 | 95 |
| PROTAC-PEG5 | 5x PEG units | 15 | >98 |
| PROTAC-PEG6 | 6x PEG units | 30 | 92 |
Data is representative of JQ1-based PROTACs recruiting the VHL E3 ligase.
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | Submicromolar | > 90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data synthesized from literature describing PROTACs with varying linker lengths targeting TBK1.[2][4]
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| Alkyl | 9 | Less Potent |
| Alkyl | 12 | Effective |
| Alkyl | 16 | More Potent |
| Alkyl | 19 | Less Potent |
| Alkyl | 21 | Less Potent |
Data is based on a study developing ERα-targeting PROTACs.[5][6]
Physicochemical Properties: The Influence of PEG Linker Length
Beyond degradation efficiency, the length of the PEG linker also influences key physicochemical properties such as solubility and cell permeability.
Table 4: Effect of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| Linker | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-PEG3 | 150 | 1.2 |
| PROTAC-PEG4 | 250 | 0.8 |
| PROTAC-PEG5 | 350 | 0.5 |
| PROTAC-PEG6 | 450 | 0.3 |
Illustrative data based on general trends observed for PROTACs.[1][7]
Generally, increasing the number of PEG units improves the aqueous solubility of the PROTAC.[1] However, this often comes at the cost of reduced cell permeability, as the increased molecular weight and polar surface area can hinder passive diffusion across cell membranes.[7]
Visualizing the Process: From Mechanism to Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the logical relationship in optimizing a PROTAC.
References
A Comparative Guide to the In Vivo Stability of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic potential. As heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system, their ability to remain intact and functional within a complex biological system directly governs their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The linker, the chemical bridge connecting the target protein binder to the E3 ligase ligand, has emerged as a critical determinant of a PROTAC's in vivo fate.[1] This guide provides a comparative analysis of different PROTAC linker types, supported by representative data and detailed experimental protocols, to inform the rational design of stable and efficacious protein degraders.
The Decisive Role of the Linker in PROTAC Stability
The linker is far more than a simple spacer; it actively modulates a PROTAC's biological activity.[1] Its composition, length, and rigidity profoundly influence critical parameters such as solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] Consequently, the linker's chemical nature is a key factor in determining a PROTAC's metabolic stability and its in vivo half-life.[2]
Comparative Analysis of Common Linker Types
The choice of linker chemistry is a pivotal decision in PROTAC design, with each class offering a unique set of advantages and disadvantages. The most prevalent linker types include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, and more rigid structures incorporating cyclic moieties.[1]
Flexible Linkers: Alkyl vs. PEG
Alkyl and PEG linkers are the most common motifs in published PROTAC structures due to their synthetic accessibility and the ease with which their length and composition can be tuned.[3]
-
Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, these linkers are generally hydrophobic and metabolically stable.[4][5] While their hydrophobicity can enhance cell permeability, it may also limit aqueous solubility.[1][5]
-
PEG Linkers: These linkers consist of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and can improve the solubility and pharmacokinetic properties of PROTACs.[4][5] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism, potentially leading to reduced in vivo stability compared to alkyl linkers.[4][6]
Rigid Linkers: Enhancing Stability and Potency
To improve the pharmacokinetic profiles of PROTACs, researchers are increasingly exploring more rigid linkers that incorporate cyclic structures.[1]
-
Cycloalkane-Based Linkers: The inclusion of structures like piperazine (B1678402) or piperidine (B6355638) can enhance metabolic stability and water solubility.[4][7] These rigid elements can also pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.[1][2]
-
Triazole-Based Linkers: Often synthesized via "click chemistry," the triazole moiety is metabolically stable and can protect against oxidative degradation in vivo, making it a valuable component for therapeutic applications.[4]
Quantitative Comparison of PROTAC Linker Stability
The following table summarizes hypothetical, yet representative, in vivo pharmacokinetic data for PROTACs with different linker types. This data is illustrative and based on established trends in PROTAC development to highlight expected performance differences.[2]
| Linker Type | PROTAC Example | In Vivo Half-life (t½) | Plasma Clearance (CL) | Oral Bioavailability (F%) | Key Characteristics |
| Short Alkyl Chain | PROTAC-A | 2 - 4 hours | High | 10 - 20% | Moderate stability, susceptible to metabolic degradation.[2] |
| Polyethylene Glycol (PEG) | PROTAC-B | 4 - 8 hours | Moderate | 20 - 40% | Improved solubility and PK properties, but potential for metabolic liability.[2][6] |
| Rigid (Cyclic) | PROTAC-C | 6 - 12 hours | Low | 30 - 50% | Improved metabolic stability and potency due to conformational constraint.[2] |
Experimental Protocols for Assessing In Vivo Stability
A comprehensive assessment of a PROTAC's in vivo stability typically involves pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models.
In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a PROTAC.
1. Animal Model:
2. Formulation and Administration:
-
The PROTAC is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).[6]
-
For intravenous (IV) administration, the PROTAC is typically administered via the tail vein at a dose of 1-5 mg/kg.[6]
-
For oral (PO) administration, the PROTAC is administered by gavage at a dose of 10-50 mg/kg.[6]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant like K2EDTA.[2][6]
4. Plasma Preparation:
-
Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[2][6]
5. Bioanalytical Method for PROTAC Quantification (LC-MS/MS):
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent such as acetonitrile, often containing an internal standard.[2][6]
-
LC-MS/MS Analysis: The concentration of the PROTAC in the plasma samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][6]
-
Data Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[2]
In Vivo Target Degradation (PD) Assessment
This protocol details the assessment of target protein degradation in tissues of interest.
1. Tissue Collection:
-
Following the PK study, tissues of interest (e.g., tumor, liver) are collected at specified time points.[2]
2. Protein Extraction:
-
Total protein is extracted from the collected tissues.[2]
3. Western Blot Analysis:
-
The levels of the target protein are quantified by Western blot analysis.[2]
-
Band intensities are normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[2]
Metabolite Identification
Understanding the biotransformation of a PROTAC is crucial for optimizing its properties.[8]
-
In Vivo Metabolite Analysis: Techniques like high-resolution mass spectrometry are used to identify the types and structures of metabolites in plasma, urine, and feces, providing insights into the drug's stability and metabolic pathways.[][10] The linker is often found to be the most metabolically liable part of the PROTAC molecule.[7]
Visualizing Key Concepts
To better illustrate the processes discussed, the following diagrams have been generated.
PROTAC-mediated protein degradation pathway.
A typical experimental workflow for in vivo stability and efficacy evaluation.
Conclusion
The linker is a pivotal component in PROTAC design, with its chemical composition profoundly impacting in vivo stability and overall therapeutic efficacy. While flexible alkyl and PEG linkers have been instrumental in the development of early degraders, the field is progressively shifting towards more rigid and metabolically robust linkers to enhance pharmacokinetic properties. The optimal linker choice is highly dependent on the specific target and E3 ligase pair, necessitating empirical testing of various linker strategies. By employing the robust in vivo experimental protocols outlined in this guide, researchers can systematically evaluate and optimize linker designs to develop PROTACs with improved stability and greater therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Comparative Guide to Conjugate Purity Validation: HPLC and Mass Spectrometry
In the development of biotherapeutics, particularly antibody-drug conjugates (ADCs), rigorous validation of conjugate purity is paramount to ensure safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable and often complementary techniques for this purpose.[3] This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal analytical strategies.
Performance Comparison: HPLC vs. Mass Spectrometry
The choice between HPLC and Mass Spectrometry for purity validation depends on the specific purity attribute being assessed. HPLC is a robust separation technique, while MS provides detailed mass information.[3] Often, the most powerful approach is the hyphenation of these techniques (LC-MS), which combines the separation power of HPLC with the analytical capabilities of MS.[1][3]
| Parameter | HPLC with UV Detection | Mass Spectrometry (MS) | LC-MS | Key Considerations |
| Principle | Separation based on physicochemical properties (size, charge, hydrophobicity) with detection via UV absorbance.[3][4] | Measures the mass-to-charge ratio (m/z) of ions to determine molecular weight.[1] | Combines HPLC separation with mass analysis for comprehensive characterization.[1][3] | LC-MS provides an additional dimension of data (mass), enabling more confident identification of impurities and conjugate species.[3] |
| Specificity | Can be limited, as different compounds may have similar retention times.[3] | High, as it can distinguish between compounds with the same retention time but different masses.[3] | Very high, providing both retention time and mass data for unequivocal peak identification.[3] | For complex mixtures or when dealing with unknown impurities, MS and LC-MS are superior.[3] |
| Key Applications | Quantification of aggregates and fragments (SEC), determination of drug-to-antibody ratio (DAR) for some conjugates (HIC), and assessment of free drug levels (RP-HPLC).[2][5] | Intact mass analysis, determination of average DAR, and identification of post-translational modifications.[1][6] | Detailed characterization of drug load distribution, confirmation of conjugation sites (peptide mapping), and stability studies.[7][8] | The techniques are often used orthogonally to provide a comprehensive purity profile.[2][9] |
| Limitations | May not resolve all conjugate species, especially for heterogeneous mixtures like lysine-linked ADCs.[2][5] | Can be sensitive to buffer components (non-volatile salts). Quantification can be challenging without appropriate standards.[2] | Method development can be complex. High salt concentrations in some HPLC methods (like HIC) are incompatible with direct MS analysis.[2] | Careful sample preparation and method development are crucial for obtaining reliable data. |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate validation. Below are typical protocols for key experiments.
Protocol 1: Determination of Aggregate and Fragment Purity by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify high-molecular-weight species (aggregates) and low-molecular-weight species (fragments) in a conjugate sample.[2]
Instrumentation:
-
A bio-inert HPLC system is recommended.[2]
-
SEC Column: TSKgel G3000SWxl, 7.8 mm ID × 30 cm L, or equivalent.
-
Detector: UV at 280 nm.[10]
Reagents:
-
Mobile Phase: 150 mM Sodium Phosphate buffer, pH 7.0.[2] Filter and degas before use.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]
-
Sample Preparation: Dilute the conjugate sample to a concentration of 1 mg/mL using the mobile phase.[2]
-
Injection: Inject 20 µL of the prepared sample.
-
Chromatographic Separation: Run the separation isocratically for 20 minutes.[10]
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.[2][10]
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR for cysteine-linked conjugates.[10]
Instrumentation:
-
HPLC System: A bio-inert LC system.[2]
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm ID × 10 cm L, or equivalent.[2]
-
Detector: UV at 280 nm.
Reagents:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[10]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[2]
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.[10]
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[10]
-
Injection: Inject 10-20 µL of the sample.[2]
-
Chromatographic Separation: Apply a linear gradient to separate the different drug-loaded species.
-
Data Analysis: Integrate the peak areas for each species (D0, D2, D4, etc.). Calculate the average DAR based on the relative peak areas.[2]
Protocol 3: Intact Mass Analysis by LC-MS
Objective: To determine the molecular weight of the intact conjugate and assess the drug load distribution.[8]
Instrumentation:
-
LC System: UPLC/UHPLC system.[7]
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][9]
-
Column: Reversed-phase column suitable for proteins (e.g., C4 or C8).[11][12]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Procedure:
-
Sample Preparation: Desalt the conjugate sample. Reconstitute in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 0.5-1.0 mg/mL.[9]
-
LC-MS System Setup: Equilibrate the column. Set the mass spectrometer to acquire data in the appropriate m/z range.
-
Injection and Separation: Inject the sample and perform a gradient elution to separate the different conjugate species.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different species and calculate the average DAR.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newomics.com [newomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. cellmosaic.com [cellmosaic.com]
A Comparative Guide to the Biological Activity of PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has introduced a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2][3] A significant challenge in PROTAC development is optimizing their physicochemical properties to ensure efficacy. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to enhance the in vivo stability, solubility, and overall pharmacokinetic (PK) profile of PROTACs.[1] This guide provides an objective comparison of the biological activities of various PEGylated PROTACs, supported by experimental data, to assist researchers in the design and evaluation of these novel therapeutics.
The Impact of PEGylation on PROTAC Performance
PEGylation is a well-established method in drug development that imparts several beneficial properties to therapeutic molecules.[1] When applied to PROTACs, this strategy aims to mitigate inherent issues such as metabolic instability and poor solubility.[1] The key advantages of PEGylating PROTACs include:
-
Improved Pharmacokinetics : The addition of a PEG linker increases the hydrodynamic radius of the PROTAC, which can lead to reduced renal clearance and a prolonged circulation half-life.[1]
-
Enhanced Solubility : The hydrophilic nature of PEG can significantly improve the aqueous solubility of the often lipophilic PROTAC molecules, which helps to prevent aggregation and improve bioavailability.[1]
-
Increased Stability : The PEG chain can sterically hinder metabolic enzymes and proteases, thereby protecting the PROTAC from degradation and increasing its stability in vivo.[1]
-
Reduced Immunogenicity : By masking the PROTAC from the immune system, PEGylation can lower the risk of an immune response.[1]
While offering considerable benefits, the incorporation of a PEG linker must be carefully balanced against the potential for reduced cell permeability and the ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4]
Comparative Biological Activity of PEGylated PROTACs
The linker length and composition are critical parameters in PROTAC design, influencing both pharmacokinetic and pharmacodynamic properties.[5] The following table summarizes the biological activity of several PEGylated PROTACs targeting different proteins, highlighting the impact of the PEG linker on their performance.
| PROTAC | Target | E3 Ligase | PEG Linker Length | DC50 (nM) | Cell Permeability (Papp) | Key Pharmacokinetic Parameters | Reference |
| BTK PROTAC 30 | BTK | CRBN | Varies | 5.9 ± 0.5 (for 9 PEG units) | Not Reported | Improved PK profile over non-PEGylated counterparts. | [5][6] |
| FAK PROTAC A13 | FAK | CRBN | PEG-based | 85% degradation at 10 nM | Not Reported | Excellent plasma stability (T1/2 >194.8 min). | [7][8] |
| AR PROTAC | AR | CRBN | PEG-based | Not Reported | Moderate | Not Reported | [9] |
| IGF-1R/Src PROTAC 12a/b | IGF-1R/Src | CRBN | Varies | Degrades at 1-5 µM | Not Reported | Not Reported | [3] |
| MZ1 | BRD4 | VHL | 3 PEG units | Potent degradation | Not Reported | Not Reported | [10] |
Note: Data are compiled from various sources for illustrative purposes. Actual results will vary depending on the specific PROTAC, target, and experimental conditions.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the evaluation process for PEGylated PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Cleavable vs. Non-Cleavable Linkers in PROTACs: A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker component that connects the target-binding and E3 ligase-recruiting moieties. A key decision in PROTAC design is the choice between a cleavable and a non-cleavable linker, a determination that profoundly influences a PROTAC's therapeutic potential.
This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers in PROTACs, offering insights into their respective impacts on performance. Detailed methodologies for key evaluative experiments are also presented to aid researchers in the rational design and assessment of novel protein degraders.
Mechanisms of Action: A Tale of Two Linkers
Non-cleavable linkers are designed to remain intact throughout the PROTAC's lifecycle.[1] Composed of stable chemical structures like alkyl or polyethylene (B3416737) glycol (PEG) chains, they serve as a steadfast bridge, facilitating the formation of a ternary complex between the protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[1] This proximity is the critical trigger for the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Cleavable linkers, in contrast, are engineered with latent instability, designed to be severed under specific physiological conditions.[2] These linkers can be sensitive to various triggers, including enzymes like proteases or esterases, changes in pH, or the presence of reducing agents such as glutathione.[2] This conditional activation allows for a "pro-drug" or "pro-PROTAC" strategy, where the active degrader is released in a spatially or temporally controlled manner.[1]
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism | Conditional release of the active PROTAC upon cleavage by specific triggers (e.g., enzymes, pH).[3] | The entire PROTAC molecule remains intact, acting as a stable bridge for ternary complex formation.[1] |
| Primary Advantage | Potential for targeted delivery, improved cell permeability, and minimizing systemic exposure.[1] May exert a "bystander effect" in tumors.[2] | Higher plasma stability, more predictable pharmacokinetics, and a more direct structure-activity relationship.[3][4] |
| Primary Disadvantage | Potential for premature cleavage leading to off-target effects and reduced efficacy.[4] More complex design and synthesis.[4] | Can suffer from poor cell permeability due to higher molecular weight and polarity.[1] Potential for on-target, off-tissue toxicity.[4] |
| Ternary Complex | The active, cleaved PROTAC forms the ternary complex. | The intact PROTAC molecule mediates the formation of the ternary complex. |
| "Bystander Effect" | Possible, as the cleaved, potentially more permeable warhead could diffuse to neighboring cells.[2] | Generally considered to have a low to negligible bystander effect.[5] |
Quantitative Performance Data: A Head-to-Head Comparison
Direct comparative studies of cleavable versus non-cleavable PROTACs targeting the same protein are emerging. A notable study systematically replaced a stable amide bond in a non-cleavable linker with a more labile ester bond, creating a cleavable counterpart. Both PROTACs targeted the BET (Bromodomain and Extra-Terminal domain) family of proteins. The following tables summarize the key findings from this research.[1][6]
Table 1: Comparison of Physicochemical Properties
| Compound ID | Linker Type | Permeability (Pₑ, 10⁻⁶ cm/s) | % Remaining in Human Plasma (90 min) |
| 24 | Non-cleavable (Amide) | 0.08 | >95% |
| 28 | Cleavable (Ester) | 0.6 | ~80% |
| Data adapted from a study on VH032-based PROTACs. Permeability was assessed via a parallel artificial membrane permeability assay (PAMPA).[1][6] |
Table 2: Comparison of Cellular Degradation and Ternary Complex Formation
| Compound ID | Linker Type | BRD4 Degradation at 1 µM (4h) | Ternary Complex Kd (BRD4) | Ternary Cooperativity (α) |
| 24 | Non-cleavable (Amide) | Moderate | 17 nM | 13 |
| 28 | Cleavable (Ester) | Potent | 21 nM | 7 |
| Degradation activity was assessed by Western Blot in HEK293 cells. The study highlighted that the superior cell permeability of the cleavable ester PROTAC (Compound 28) likely drove its potent degradation activity, despite its slightly weaker ternary complex affinity and lower cooperativity compared to its non-cleavable amide counterpart (Compound 24).[1][6] |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanisms and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for the key experiments used to evaluate and compare PROTACs with cleavable and non-cleavable linkers.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the gold-standard assay for quantifying the reduction of a target protein following PROTAC treatment.[7][8]
Objective: To quantitatively assess the level of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).[7][8]
Methodology:
-
Cell Culture and Treatment: Plate cells expressing the target protein at a density that ensures 70-80% confluency at the time of harvest.[9] Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC compounds (both cleavable and non-cleavable) in complete growth medium. A typical 8-point dilution series might range from 1 nM to 10 µM.[8] Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[8] Pellet the cell debris by centrifugation at ~14,000 x g for 15 minutes at 4°C.[8] The resulting supernatant is the protein extract.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[9] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7] Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band.[8] Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technique for measuring the real-time binding kinetics and affinity of binary and ternary complexes.[10][11]
Objective: To determine the kinetics (association rate ka, dissociation rate kd) and affinity (KD) of the PROTAC binding to the E3 ligase and the POI, and to quantify the stability and cooperativity of the ternary complex.[12]
Methodology:
-
Ligand Immobilization: Immobilize one of the proteins, typically the E3 ligase (e.g., biotinylated VHL), onto a streptavidin-coated sensor chip to a target response level.[11][12]
-
Binary Interaction Analysis: To measure the binding of the PROTAC to the immobilized E3 ligase, inject a series of PROTAC concentrations over the sensor surface and a reference flow cell.[11]
-
Ternary Complex Analysis: To measure the formation of the ternary complex, prepare a series of analyte solutions, each containing a fixed, near-saturating concentration of the POI and a varying concentration of the PROTAC.[12] Pre-incubate these solutions before injecting them over the immobilized E3 ligase surface.[11]
-
Data Analysis: Fit the resulting sensorgrams from both binary and ternary analyses to a suitable binding model (e.g., 1:1 kinetics) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[12]
-
Cooperativity Calculation: The cooperativity factor (α) is a measure of how the binding of one partner influences the binding of the other. It is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary).[11] An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[12] An α value less than 1 indicates negative cooperativity.
Conclusion and Future Perspectives
The choice between a cleavable and a non-cleavable linker in PROTAC design is a nuanced decision that depends on the specific therapeutic context, the target protein, and the desired pharmacokinetic profile.[3] Non-cleavable linkers offer stability and predictability, making them a robust choice for many applications.[3] However, the data increasingly show that cleavable linkers, through a "pro-PROTAC" strategy, can overcome significant hurdles like poor cell permeability, thereby enhancing cellular activity.[1][6] The potential for targeted activation in specific tissues, such as tumors with unique enzymatic profiles, makes cleavable linkers a highly attractive strategy for improving the therapeutic window of next-generation protein degraders.[1]
As the field advances, the continued head-to-head comparison of PROTACs with different linker architectures will be crucial for developing clear design principles. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to rationally design, evaluate, and optimize novel PROTACs, ultimately accelerating the translation of these promising therapeutics from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of m-PEG3-Sulfone-PEG3-Boc: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
It is imperative to treat this compound with the caution appropriate for a laboratory chemical whose toxicological properties have not been fully investigated.[3] This guide is intended to supplement, not replace, your institution's specific chemical hygiene plan and waste disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for final guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear chemical safety goggles to protect against splashes.
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[3]
-
Body Protection : A standard laboratory coat is required to protect clothing and skin.[3]
-
Ventilation : Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The disposal of m-PEG3-Sulfone-PEG3-Boc should always be conducted in accordance with local, state, and federal regulations. The following is a general guide for the proper disposal of this and similar non-hazardous chemical compounds.
Step 1: Waste Identification and Initial Assessment
-
Contamination Check : Determine if the this compound waste is mixed with any hazardous substances (e.g., flammable solvents, corrosive agents, toxic materials). If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[1]
-
Quantity Assessment : Evaluate the volume of waste to be disposed of. Small research quantities and bulk quantities may have different handling requirements as determined by your institution.[1]
Step 2: Waste Segregation and Containerization
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials.[1][3]
-
Container : Collect the waste in a dedicated, chemically compatible container that can be securely sealed. If possible, use the original container provided it is in good condition.[1]
-
Labeling : Clearly label the waste container with the full chemical name, "this compound Waste," and the date of accumulation. Follow any additional institutional labeling requirements.[1][5]
Step 3: Storage and Disposal
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials until pickup.[3][5]
-
Professional Disposal : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for collection and proper disposal.[1][3][6]
Crucially, never dispose of this compound by flushing it down the drain or discarding it in regular trash. [3] While polyethylene (B3416737) glycol itself is biodegradable, this derivative's properties are not fully known, and discharging chemicals into the sanitary sewer system is broadly prohibited.[6][7]
Quantitative Data Summary
Specific quantitative disposal data for this compound is not available. The table below summarizes general information for related chemical classes as a reference. Users must consult their institution's specific guidelines for definitive quantitative limits.
| Parameter | General Guideline/Information for Related Compounds | Source |
| Hazard Classification | Generally not classified as hazardous waste, but should be handled as such due to unknown toxicological properties. | [1][3] |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor. | [1][6][8] |
| Drain Disposal | Prohibited for laboratory chemicals. | [3][9] |
| Solid Waste Disposal | Prohibited for laboratory chemicals. | [10] |
| Container Requirements | Labeled, sealed, and chemically compatible containers. | [1][5] |
Experimental Protocols
The primary protocol for the disposal of this compound is operational rather than experimental. The key methodology is Waste Collection for Professional Disposal , as detailed in the step-by-step guide above. This ensures that the chemical is handled by trained professionals equipped to manage its disposal in an environmentally sound and compliant manner.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling m-PEG3-Sulfone-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling m-PEG3-Sulfone-PEG3-Boc, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker used in the synthesis of PROTACs.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The required PPE is detailed below and should be worn at all times in the laboratory.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Powder-free nitrile or neoprene gloves | Provides a barrier against chemical splashes. Double-gloving is recommended when handling hazardous drugs or for extended procedures.[4][5] |
| Body Protection | Disposable gown or laboratory coat | A disposable gown made of polyethylene-coated polypropylene (B1209903) is preferred to prevent skin contact. If a lab coat is used, it should be buttoned and fit properly.[4][6] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Protects eyes from splashes and aerosols. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[5][7] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | While specific respiratory protection may not be required for small quantities in a well-ventilated lab, a risk assessment should be performed. If aerosols are generated, a respirator may be necessary.[6] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[6] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory until it is used in an experiment is crucial for safety and efficacy.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
The compound is typically shipped at room temperature.[1][3]
-
For long-term storage, consult the supplier's data sheet. A common recommendation for similar PEGylated compounds is to store them at -20°C.[8]
-
Store in a clearly labeled, tightly sealed container in a designated area away from incompatible materials, particularly strong acids, due to the acid-labile nature of the Boc protecting group.[9]
Handling and Use:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace in a well-ventilated chemical fume hood.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the compound into smaller, single-use vials upon first use.
-
Dissolving: When preparing solutions, use appropriate solvents as indicated by the experimental protocol.
-
Reaction Setup: The Boc (tert-butoxycarbonyl) group is sensitive to strong acids and can be removed under acidic conditions.[9][10] This deprotection generates a t-butyl cation, which can lead to by-products. If acidic conditions are not intended, avoid contact with acids.
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Remove PPE carefully to avoid cross-contamination and dispose of it in a designated hazardous waste container. |
| Liquid Waste (e.g., reaction mixtures) | Collect in a properly labeled, sealed hazardous waste container. The container should be compatible with the solvents used. |
All chemical waste should be managed by a licensed chemical waste disposal company.[11]
Workflow for Safe Handling and Disposal
References
- 1. This compound - Immunomart [immunomart.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound - CAS:2055041-00-2 - KKL Med Inc. [kklmed.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pharmastate.academy [pharmastate.academy]
- 8. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
